Omaveloxolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]-2,2-difluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBNBKOKFWNY-IDPLTSGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)NC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138251 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474034-05-3 | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1474034-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omaveloxolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474034053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omaveloxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-Cyano-3,12-dioxo-28-noroleana-1,9(11)-dien-17-yl)-2,2-difluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OMAVELOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69Z98951Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Omaveloxolone's Activation of the Nrf2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omaveloxolone is a semi-synthetic, orally bioavailable triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, which are implicated in the pathophysiology of numerous diseases, including the rare neurodegenerative disorder Friedreich's ataxia. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the Nrf2 pathway. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.
Introduction to the Nrf2 Pathway and this compound
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators like this compound, this interaction is disrupted.[1] this compound covalently and reversibly modifies a specific cysteine residue (Cys151) on Keap1, leading to a conformational change that inhibits its ability to target Nrf2 for degradation.[2][3][4] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1] This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidants, detoxification enzymes, and anti-inflammatory mediators.[1][5]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on Nrf2 pathway activation and its clinical efficacy.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | Value | Reference(s) |
| IC50 for NO Suppression | RAW 264.7 mouse macrophages | 4.4 ± 1.8 nM | [6] |
| EC50 for Anti-necroptotic Activity | HT-29 human colon cancer cells | 1.41 µM | [6] |
| Nrf2 Target Gene Induction (Fold Change) | BV2 microglial cells (OxyHb-stimulated) vs. OxyHb alone | NQO1: ~2.5-fold, HO-1: ~3-fold | [5] |
| Increase in Glutathione Levels | Friedreich's ataxia patient-derived fibroblasts | Mentioned to increase resistance to oxidative stress by increasing glutathione levels, but specific quantitative fold-change is not provided. | [7] |
Table 2: Clinical Pharmacodynamic Effects of this compound (MOXIe Trial - Part 1)
| Biomarker | Dose | Mean Change from Baseline | p-value vs. Baseline | Reference(s) |
| Ferritin | 80 mg/day | Increased | Statistically significant | [8][9] |
| 160 mg/day | Increased (Optimal) | Statistically significant | [8][9] | |
| Gamma-Glutamyl Transferase (GGT) | 80 mg/day | Increased | Statistically significant | [8][9] |
| 160 mg/day | Increased (Optimal) | Statistically significant | [8][9] |
Table 3: Clinical Efficacy of this compound in Friedreich's Ataxia (MOXIe Trial)
| Parameter | Population | This compound (150 mg/day) Change from Baseline | Placebo Change from Baseline | Placebo-Corrected Difference (p-value) | Reference(s) |
| mFARS Score at Week 48 (Part 2) | Full Analysis Set (n=82, without severe pes cavus) | -1.55 ± 0.69 | +0.85 ± 0.64 | -2.40 ± 0.96 (p=0.014) | [10] |
| mFARS Score at Week 12 (Part 1) | All Patients | -2.5 | - | -1.1 (non-significant) | [11] |
| mFARS Score at Week 12 (Part 1) | 160 mg Dose | -3.8 | - | -2.3 (p=0.06) | [11][12] |
| mFARS Score at Week 12 (Part 1) | Patients without pes cavus (160 mg) | -6.0 | - | -4.4 (p=0.01) | [9][12] |
| mFARS Score at Year 3 (Open-Label Extension vs. Natural History) | Pooled Primary Population | +3.0 points | +6.6 points | -3.6 points (p=0.0001) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of this compound-mediated Nrf2 activation and the workflows of key experimental assays used to characterize its effects.
This compound-Nrf2 Signaling Pathway
Experimental Workflow: Nrf2 Nuclear Translocation by Western Blot
Experimental Workflow: Nrf2 Target Gene Expression by qPCR
Experimental Workflow: Mitochondrial Function via Seahorse Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. | BioWorld [bioworld.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Reata Announces Positive Topline Results from the MOXIe [globenewswire.com]
- 11. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 12. Reata Pharmaceuticals Inc Announces Positive Data From Part One Of Moxie Trial Of this compound For Friedreich's Ataxia [clinicalleader.com]
Preclinical Profile of Omaveloxolone in Friedreich's Ataxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of omaveloxolone in various models of Friedreich's ataxia (FA). The information presented herein is intended to offer a detailed understanding of the compound's mechanism of action, efficacy in relevant disease models, and the experimental methodologies employed in its preclinical evaluation.
Introduction to this compound and its Rationale in Friedreich's Ataxia
Friedreich's ataxia is a rare, inherited neurodegenerative disease caused by a deficiency of the mitochondrial protein frataxin (FXN). This deficiency leads to mitochondrial dysfunction, impaired energy production, and increased oxidative stress, ultimately resulting in progressive neurological and cardiac dysfunction. This compound is a semi-synthetic, orally bioavailable triterpenoid compound designed to address these pathological hallmarks. It acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] By activating Nrf2, this compound aims to restore mitochondrial function, mitigate oxidative stress, and reduce inflammation, thereby offering a therapeutic strategy for FA.[1][2]
Mechanism of Action: The Nrf2 Signaling Pathway
This compound's primary mechanism of action involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes.
Summary of Preclinical Data
This compound has been evaluated in a range of preclinical models, from patient-derived cells to non-human primates. The following tables summarize the key quantitative findings from these studies.
In Vitro Studies
| Model System | Treatment | Key Findings | Reference |
| FA Patient-Derived Fibroblasts | 50 nM this compound for 72h | - Restored mitochondrial respiratory chain complex I activity. - Increased mitochondrial mass and mtDNA content. | [3][4] |
| C2C12 Mouse Skeletal Myoblasts | This compound (dose-dependent) | - Potently increased Nrf2 activity. - Improved spare respiratory capacity and maximal respiration (assessed by Seahorse XFe96 Analyzer). | [5] |
| hFXNI154F Murine Embryonic Fibroblasts | This compound (dose-dependent) | - Potently increased Nrf2 activity. - Improved multiple parameters of mitochondrial function. | [5][6] |
| BV-2 Mouse Microglia | This compound | - Increased Nrf2 activity. - Suppressed pro-inflammatory TNFα, MCP-1, and IL-6 expression. | [5] |
In Vivo Studies
| Model System | Treatment | Key Findings | Reference |
| FXN Mck-Cre KO Mouse Model of FA Cardiomyopathy | 24 mg/kg this compound for 5 weeks | - Significantly decreased Left Ventricular (LV) mass (-24%). - Significantly decreased LV diameter (-28%). - Partially recovered ejection fraction (+40%), stroke volume (+22%), and cardiac output (+35%). - Recovered expression of Nrf2 target genes (NQO1, SOD2, GST) by 60-90%. - Partially recovered aconitase activity (+33%). | [7][8] |
| Rodent Model of Epileptogenesis | Acute this compound (dose-dependent) | - Significantly increased glutathione and ATP levels. - Prevented neuronal loss. - Reduced the median frequency of late spontaneous seizures by 94%. | [6] |
| Cynomolgus Monkeys | 10, 30, and 100 mg/kg/day this compound for 2 weeks | - Dose-dependent induction of Nrf2 target genes (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) in liver, lung, and brain. | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
-
FA Patient-Derived Fibroblasts: Fibroblasts were cultured in standard cell culture medium. For experiments, cells were incubated with 50 nM this compound for 72 hours prior to analysis.[10]
-
C2C12 Mouse Skeletal Myoblasts and hFXNI154F Murine Embryonic Fibroblasts: These cell lines were maintained in appropriate growth media. For experiments, cells were treated with varying concentrations of this compound to assess dose-dependent effects.[5]
-
BV-2 Mouse Microglia: BV-2 cells were cultured and treated with this compound. Inflammation was induced using lipopolysaccharide (LPS).[11]
A common method to assess Nrf2 activation is to measure the mRNA levels of its downstream target genes.
-
Protocol:
-
RNA Isolation: Total RNA was extracted from treated and untreated cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR was performed using a real-time PCR system with SYBR Green chemistry. Specific primers for Nrf2 target genes (e.g., NQO1, HO-1, GST) and a housekeeping gene (for normalization) were used.
-
Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.
-
The Seahorse XFe96 Analyzer is used to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
-
Protocol:
-
Cell Seeding: Cells (e.g., C2C12 myoblasts) were seeded into a Seahorse XF96 cell culture microplate.
-
Treatment: Cells were treated with this compound as required.
-
Assay Preparation: On the day of the assay, the cell culture medium was replaced with a specialized Seahorse XF assay medium, and the plate was incubated in a CO2-free incubator.
-
Mitochondrial Stress Test: A mitochondrial stress test was performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Acquisition and Analysis: The Seahorse XFe96 Analyzer measured OCR at baseline and after each injection. Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, were calculated from the OCR data.[11]
-
In Vivo Assays
-
FXN Mck-Cre KO Mouse Model: This is a cardiac-specific knockout model that develops severe cardiomyopathy, mimicking the cardiac phenotype of FA.[7][8]
-
Cynomolgus Monkeys: Used for pharmacokinetic and pharmacodynamic studies due to their physiological similarity to humans.[9]
-
FXN Mck-Cre KO Mice: this compound was administered at a dose of 24 mg/kg. The duration of treatment was 5 weeks, starting at 3 weeks of age.[7][8]
-
Cynomolgus Monkeys: this compound was administered orally via gavage at doses of 10, 30, or 100 mg/kg/day for 14 days. Tissues (liver, lung, brain) and peripheral blood mononuclear cells (PBMCs) were collected for analysis.[9]
-
Procedure: Cardiac function in the FXN Mck-Cre KO mice was assessed in vivo using echocardiography to measure parameters such as ejection fraction, LV mass, and LV diameter.[7][8]
Aconitase activity is a surrogate marker for frataxin's function in iron-sulfur cluster biogenesis.
-
Protocol:
-
Mitochondrial Isolation: Mitochondria were isolated from heart tissue homogenates by differential centrifugation.
-
Assay: Aconitase activity in the mitochondrial extracts was measured spectrophotometrically by monitoring the conversion of isocitrate to cis-aconitate.
-
Conclusion
The preclinical data for this compound provide a strong scientific rationale for its clinical development in Friedreich's ataxia. In a variety of in vitro and in vivo models relevant to the pathophysiology of FA, this compound has consistently demonstrated its ability to activate the Nrf2 pathway, leading to enhanced antioxidant defenses, improved mitochondrial function, and reduced inflammation. These preclinical findings have been instrumental in guiding the successful clinical trials that ultimately led to the approval of this compound for the treatment of Friedreich's ataxia. This technical guide serves as a detailed resource for understanding the foundational preclinical science that underpins the therapeutic potential of this compound.
References
- 1. tabaslab.com [tabaslab.com]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Analysis of Nrf2 Activation by Western Blotting [bio-protocol.org]
- 6. content.abcam.com [content.abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. cpu.edu.cn [cpu.edu.cn]
- 9. content.protocols.io [content.protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
Omaveloxolone: A Deep Dive into its Impact on Mitochondrial Biogenesis and Function
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic triterpenoid designed to target the intricate cellular machinery governing mitochondrial function and antioxidant defense. This document provides a comprehensive technical overview of this compound's mechanism of action, with a particular focus on its profound effects on mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, this compound orchestrates a multi-faceted response that mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of new mitochondria. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular and cellular effects, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.
Mechanism of Action: The Nrf2-KEAP1 Axis
This compound's primary mechanism of action revolves around the activation of Nrf2, a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]
This compound disrupts this interaction by binding to a specific cysteine residue (C151) on Keap1.[1] This covalent modification induces a conformational change in Keap1, thereby inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[1][3]
The downstream effects of Nrf2 activation are extensive and include:
-
Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][3][4]
-
Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]
-
Modulation of Inflammation: Inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a reduction in the expression of inflammatory cytokines.[6][7]
-
Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of the electron transport chain (ETC) function, and increased ATP production.[1][8]
Impact on Mitochondrial Biogenesis and Function
Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and metabolic diseases, including Friedreich's ataxia, for which this compound is approved.[2][9] This dysfunction manifests as impaired energy production, increased oxidative stress, and a decline in the overall number and quality of mitochondria. This compound has been shown to counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial function.
Enhanced Mitochondrial Biogenesis
Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of generating new mitochondria.[6][10] This is, in part, mediated by the upregulation of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). While direct upregulation of PGC-1α by this compound is still under investigation, the observed increases in mitochondrial mass and mtDNA content in this compound-treated cells strongly support its role in promoting mitochondrial biogenesis.[11]
Improved Mitochondrial Respiration and Bioenergetics
Preclinical studies have demonstrated that this compound can significantly improve mitochondrial respiratory function. In cellular models of Friedreich's ataxia, this compound treatment led to a dose-dependent improvement in multiple parameters of mitochondrial function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies in cultured primary fibroblasts from patients with various mitochondrial diseases showed that this compound improved mitochondrial bioenergetics, including mitochondrial mass and energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11] In a rodent model of epilepsy, this compound treatment increased ATP levels, indicating enhanced energy production.[13]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of this compound is supported by a growing body of quantitative data from both preclinical models and human clinical trials.
Preclinical Data
| Parameter | Model | Treatment | Result | Reference |
| Reactive Oxygen Species (ROS) | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly prevented ROS production | [14] |
| Superoxide Dismutase (SOD) Levels | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly increased SOD levels | [14] |
| Malondialdehyde (MDA) Levels | IL-1β-treated chondrocytes | 10 and 25 nM this compound | Significantly reduced MDA levels | [14] |
| Glutathione (GSH) Levels | Kainic acid mouse model of epilepsy | This compound | Significantly and dose-dependently increased | [13] |
| ATP Levels | Kainic acid mouse model of epilepsy | This compound | Significantly and dose-dependently increased | [13] |
| Nrf2 Target Gene Expression (NQO1, SRXN1, FTH1) | STAM mouse model of NASH | 3 and 10 mg/kg/d this compound | Significant, dose-dependent increases in liver | [4] |
| Nrf2 Target Gene Expression (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) | Cynomolgus monkeys | 10, 30, and 100 mg/kg/day this compound | Significant, dose-dependent induction in liver and lung | [5] |
Clinical Data (MOXIe Trial - NCT02255435)
The efficacy and safety of this compound in patients with Friedreich's ataxia were primarily evaluated in the MOXIe trial.
| Parameter | Population | Treatment | Result | p-value | Reference |
| Change in mFARS from Baseline at Week 48 | Full Analysis Set (n=82, excluding severe pes cavus) | 150 mg this compound vs. Placebo | -2.41 point difference | 0.01 | [11] |
| Change in mFARS from Baseline at Week 48 | All-Randomized Population (n=103) | 150 mg this compound vs. Placebo | -1.93 point difference | 0.03 | [11] |
| Change in mFARS from Baseline at Week 48 | This compound Group (n=40) | 150 mg this compound | -1.55 ± 0.69 | [2][8] | |
| Change in mFARS from Baseline at Week 48 | Placebo Group (n=42) | Placebo | +0.85 ± 0.64 | [2][8] | |
| mFARS Progression at Year 3 | MOXIe Extension vs. Matched FACOMS cohort | This compound vs. Untreated | 3.0 points vs. 6.6 points | 0.0001 | [10] |
Adverse Events in the MOXIe Trial (Part 2)
| Adverse Event (≥10% in this compound Group & ≥5% > Placebo) | This compound (n=51) | Placebo (n=52) |
| Alanine aminotransferase increase | 20 (39%) | 5 (10%) |
| Headache | 20 (39%) | 12 (23%) |
| Nausea | 18 (35%) | 9 (17%) |
| Aspartate aminotransferase increase | 15 (29%) | 3 (6%) |
| Fatigue | 14 (27%) | 8 (15%) |
| Diarrhea | 11 (22%) | 7 (13%) |
| Oropharyngeal pain | 8 (16%) | 3 (6%) |
| Muscle spasm | 7 (14%) | 2 (4%) |
| Back pain | 6 (12%) | 2 (4%) |
| Influenza | 6 (12%) | 1 (2%) |
| Decreased appetite | 6 (12%) | 1 (2%) |
Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred more frequently in the first 12 weeks of treatment.[12]
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the effects of this compound.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.
-
Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized low-buffered XF assay medium.
-
Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.
-
Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially injected to measure key parameters of mitochondrial respiration:
-
Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The software calculates basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.
Nrf2 Activation Assays
This method quantifies the mRNA expression levels of Nrf2 target genes.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2 target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA binding site.
-
Nuclear Extract Preparation: Cells are treated with this compound, and nuclear proteins are extracted.
-
Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at 450 nm. The signal intensity is proportional to the amount of activated Nrf2.
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure intracellular ROS.
-
Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Cells are then treated with this compound or a positive control (e.g., H₂O₂) to induce or inhibit ROS production.
-
Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Detection: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).
Assessment of Mitochondrial Membrane Potential (MMP) using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
-
Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates in the mitochondria of healthy cells.
-
Treatment: Cells can be pre-treated with this compound to assess its protective effects on MMP. A depolarizing agent like FCCP is often used as a positive control.
-
Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion
This compound represents a significant advancement in the therapeutic landscape for diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other Nrf2-activating compounds, paving the way for further discoveries in the field of mitochondrial medicine.
References
- 1. 2.15. Nrf2 transcription factor assay [bio-protocol.org]
- 2. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Safety and efficacy of this compound in patients with mitochondrial myopathy: MOTOR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reata's this compound succeeds in Friedreich’s ataxia study [clinicaltrialsarena.com]
- 10. Propensity matched comparison of this compound treatment to Friedreich ataxia natural history data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. Reata Announces New Preclinical Data Demonstrating the [globenewswire.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omaveloxolone (brand name SKYCLARYS®) is a second-generation, semi-synthetic oleanane triterpenoid that has emerged as a first-in-class therapeutic agent for the treatment of Friedreich's ataxia.[1][2][3][4] Developed by Reata Pharmaceuticals, its journey from a natural product scaffold to an FDA-approved drug highlights a successful strategy in targeting cellular pathways to combat neurodegenerative diseases.[2][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound and its precursors. It is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Rationale
The development of this compound is rooted in the exploration of synthetic oleanane triterpenoids, which are derived from the natural product oleanolic acid.[7] This class of compounds was identified for its potent anti-inflammatory and cytoprotective properties.[7] The initial lead compounds, such as bardoxolone (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me), were extensively studied for their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9]
This compound (formerly RTA 408) was developed as a next-generation analog with an optimized pharmacological profile.[1][10] The core scientific rationale was to design a molecule that could effectively mitigate the mitochondrial dysfunction and oxidative stress characteristic of Friedreich's ataxia.[11][12] In patients with this rare genetic disorder, a deficiency in the protein frataxin leads to impaired Nrf2 signaling, resulting in cellular damage.[13] this compound was specifically designed to restore the function of the Nrf2 pathway, thereby protecting neuronal cells from oxidative damage and inflammation.[8][13] After extensive preclinical and clinical investigation, this compound received FDA approval in February 2023, becoming the first-ever approved therapy for Friedreich's ataxia in adults and adolescents.[2][13][14]
Mechanism of Action: The Nrf2 Signaling Pathway
This compound's primary mechanism of action is the activation of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[8][15][16] It also exhibits inhibitory effects on the pro-inflammatory NF-κB pathway.[16][17]
Under normal physiological conditions, Nrf2 is kept at low levels by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[8] this compound, an electrophilic molecule, covalently and reversibly binds to a specific cysteine residue (Cys151) on Keap1.[5] This binding induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and halting the degradation of Nrf2.[8][18]
Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates into the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[18] This binding initiates the transcription of a wide array of cytoprotective genes that enhance mitochondrial function, restore redox balance, and reduce inflammation.[1][11][19]
Quantitative Clinical and Pharmacokinetic Data
The efficacy and safety of this compound were primarily established in the MOXIe (NCT02255435) clinical trial, a two-part, randomized, placebo-controlled study in patients with Friedreich's ataxia.[11][14][20]
Table 1: Efficacy Results from MOXIe Part 2 Trial (48 Weeks)[11][20]
| Parameter | This compound (150 mg/day) | Placebo | Difference (95% CI) | p-value |
| Change from Baseline in mFARS * | -1.55 (± 0.69) | +0.85 (± 0.64) | -2.40 (± 0.96) | 0.014 |
| Full Analysis Set (n=82) | ||||
| mFARS: Modified Friedreich's Ataxia Rating Scale; a lower score indicates less impairment. |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Time to Peak Plasma Conc. (Tmax) | 7 to 14 hours |
| Terminal Half-Life (t½) | ~57 hours |
| Apparent Volume of Distribution (Vd/F) | 7,361 L |
| Apparent Plasma Clearance (CL/F) | 109 L/hr |
| Protein Binding | >97% |
| Metabolism | Primarily via CYP3A; minor roles by CYP2C8, CYP2J2 |
| Excretion | ~92% in feces; ~0.1% in urine |
| Food Effect (High-Fat Meal) | AUC increased by 15%; Cmax increased by 350% |
Table 3: Dose-Proportional Systemic Exposure in FA Patients[1]
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 2.5 mg | ~5 | ~100 |
| 20 mg | ~30 | ~600 |
| 80 mg | ~100 | ~2000 |
| 160 mg | ~150 | ~3500 |
| 300 mg | ~200 | ~5000 |
| (Data are approximate values derived from graphical representations in the cited study) |
Synthesis of this compound and Related Triterpenoids
The synthesis of this compound is a multi-step process starting from the naturally abundant pentacyclic triterpenoid, oleanolic acid. The key stages involve the formation of the bardoxolone (CDDO) intermediate, followed by the introduction of the 2,2-difluoropropanamide side chain.[1][8]
Synthesis of Bardoxolone Methyl (CDDO-Me)
An efficient, five-step synthesis of bardoxolone methyl from oleanolic acid has been reported, proceeding in approximately 50% overall yield.[7]
-
Esterification: Oleanolic acid is first converted to its methyl ester.
-
Oxidation: The C-3 hydroxyl group is oxidized to a ketone.
-
Enone Formation: An enone system is introduced in the C-ring.
-
Enone Bromination: Regioselective bromination of the enone.
-
Cyanide Displacement: An efficient cyanide displacement furnishes the α-cyanoenone moiety, yielding bardoxolone methyl.
Synthesis of this compound from Bardoxolone (CDDO)
The patented synthesis of this compound proceeds from the bardoxolone (CDDO) carboxylic acid intermediate.[1]
-
Curtius Rearrangement: The carboxylic acid of bardoxolone (6.1) is treated with diphenylphosphoryl azide (DPPA) to form an acyl azide. Upon heating, this undergoes a Curtius rearrangement to yield an isocyanate intermediate (6.2).
-
Hydrolysis: The isocyanate is hydrolyzed with aqueous acid to form the primary amine intermediate (6.3).
-
Amidation: The final step involves the amidation of the amine with 2,2-difluoropropanoic acid to yield this compound (6). This final sequence is reported to have a 73% yield over the three steps.[1]
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used in the characterization and analysis of this compound.
Protocol: Nrf2 Target Gene Expression Analysis in PBMCs
This protocol describes the quantification of mRNA levels of Nrf2 target genes (e.g., NQO1, GSR, TXNRD1) in peripheral blood mononuclear cells (PBMCs) from clinical trial subjects, based on methods used in pharmacokinetic/pharmacodynamic studies.[19]
Objective: To measure the pharmacodynamic effect of this compound by quantifying the induction of Nrf2 target genes.
Materials:
-
Whole blood collected in CPT™ tubes (BD Vacutainer®)
-
Phosphate-Buffered Saline (PBS)
-
RNA lysis buffer (e.g., from QuantiGene Plex 2.0 Assay kit)
-
QuantiGene™ Plex 2.0 Assay Kit (Thermo Fisher Scientific)
-
Luminex® 200™ or equivalent instrument
Procedure:
-
PBMC Isolation:
-
Collect whole blood directly into CPT™ tubes containing sodium citrate.
-
Centrifuge the tubes at 1,800 x g for 20 minutes at room temperature. This will separate the blood into layers, with the PBMC layer isolated below the plasma.
-
Carefully aspirate and discard the upper plasma layer.
-
Wash the PBMC layer twice with sterile PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
-
Cell Lysis:
-
After the final wash, resuspend the PBMC pellet in 1 mL of PBS and count the cells.
-
Centrifuge the required number of cells (typically 1x10^6) and discard the supernatant.
-
Add 300 µL of RNA lysis buffer (supplemented with Proteinase K as per kit instructions) to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis.
-
-
mRNA Quantification (QuantiGene Plex 2.0 Assay):
-
Follow the manufacturer's protocol for the QuantiGene Plex 2.0 assay.
-
Briefly, the cell lysate is added to a well of a 96-well plate containing magnetic capture beads coupled to gene-specific capture probes.
-
The plate is incubated overnight at 55°C with shaking to allow hybridization of the target mRNA to the capture beads and blocker probes.
-
The following day, the plate is washed, and a series of hybridization steps are performed with pre-amplifier, amplifier, and label probes (conjugated to a fluorescent reporter like streptavidin-phycoerythrin).
-
After the final wash, the beads are resuspended in SAPE wash buffer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a Luminex® instrument. The instrument will measure the median fluorescence intensity (MFI) for each bead region, corresponding to a specific target gene.
-
Normalize the MFI of the target genes to the MFI of housekeeping genes (e.g., GAPDH, PPIB) to control for variations in sample loading.
-
Calculate the fold change in mRNA expression for each target gene in this compound-treated samples relative to placebo or baseline samples.
-
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a standard method for the quantitative analysis of this compound from human plasma samples, essential for pharmacokinetic studies.[19]
Objective: To determine the concentration of this compound in plasma over time.
Materials:
-
Human plasma (collected with K2EDTA anticoagulant)
-
This compound analytical standard and a stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound standard into blank human plasma.
-
Aliquot 50 µL of plasma samples (unknowns, calibrators, QCs) into the wells of a 96-well plate.
-
Add 150 µL of a precipitation solution (Acetonitrile containing the SIL-IS at a fixed concentration) to each well.
-
Mix thoroughly by vortexing for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Instrument: A high-performance liquid chromatography system (e.g., Shimadzu Nexera, Waters Acquity).
-
Column: A C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5-10% B to 95-98% B over several minutes to elute this compound.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its SIL-IS. These transitions must be optimized by direct infusion of the standards.
-
Example (hypothetical transitions): this compound (m/z 555.3 -> 123.1), this compound-IS (m/z 560.3 -> 128.1).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (analyte area / IS area).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound represents a significant advancement in the treatment of Friedreich's ataxia and a landmark achievement in the field of synthetic triterpenoid drug development. Its discovery was the result of a targeted effort to modulate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. The successful clinical development and approval of this compound validate the Nrf2 pathway as a viable therapeutic target for neurodegenerative diseases. The synthetic route, refined from the natural product oleanolic acid, provides a scalable method for its production. The quantitative data from clinical trials and detailed pharmacokinetic analyses have established its efficacy and safety profile, offering a much-needed therapeutic option for patients. This guide provides a foundational technical understanding for researchers and scientists working to build upon this success and develop the next generation of therapeutics targeting cellular resilience pathways.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. drughunter.com [drughunter.com]
- 4. ataxia.org.uk [ataxia.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety Monitoring of this compound in Friedreich Ataxia: Results from One Year of Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. Current Landscape of NRF2 Biomarkers in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
The Pharmacological Profile and Preclinical Safety of Omaveloxolone: A Technical Guide
Omaveloxolone (brand name SKYCLARYS®) is a semi-synthetic, orally bioavailable oleanane triterpenoid compound.[1][2] It has been approved for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older.[1][2][3] This document provides an in-depth overview of its pharmacological profile and preclinical safety, tailored for researchers, scientists, and drug development professionals.
Pharmacological Profile
This compound's therapeutic effects are primarily attributed to its role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3][4][5]
Mechanism of Action
This compound's core mechanism involves the activation of the Nrf2 transcriptional pathway.[5] In normal physiological states, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5] this compound modifies specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[5] This inhibition of Keap1-mediated degradation allows Nrf2 to accumulate and translocate to the nucleus.[3][5]
Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[5] This leads to the coordinated upregulation of a broad range of cytoprotective genes involved in:
-
Antioxidant Defense: Neutralizing reactive oxygen species (ROS) and mitigating oxidative damage.[5][6]
-
Anti-inflammatory Responses: Suppressing pro-inflammatory signaling pathways.[1][6]
-
Mitochondrial Biogenesis and Function: Improving cellular energy production.[5][6][7]
In addition to activating Nrf2, this compound has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, further contributing to its anti-inflammatory effects.[1][3][6]
Pharmacodynamics
The activation of Nrf2 by this compound leads to measurable downstream effects. In preclinical studies involving cynomolgus monkeys, oral administration of this compound resulted in a dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear cells (PBMCs), liver, lung, and brain.[8][9] These genes include those involved in redox balance and glutathione homeostasis.[8]
In clinical trials, pharmacodynamic effects were observed through biomarkers. Ferritin, an iron storage protein and a known Nrf2 target, was shown to increase in a dose-dependent manner in patients receiving this compound, serving as a pharmacodynamic marker of Nrf2 activation.[10] Additionally, transient, reversible increases in aminotransferases (ALT, AST) and gamma-glutamyl transferase (GGT) were noted, which are also considered pharmacodynamic markers of Nrf2 induction rather than signs of hepatotoxicity.[11][12][13]
Pharmacokinetics (Preclinical)
Pharmacokinetic (PK) studies in animals have been crucial for understanding the disposition of this compound. Studies in cynomolgus monkeys demonstrated dose-linear plasma PK after oral administration, with the compound readily distributing to tissues including the liver, lung, and brain.[8][9] The consistent, dose-proportional systemic exposures observed in monkeys supported the evaluation of clinical dosing regimens.[8][9]
| Parameter | Species | Finding | Reference |
| Absorption | Cynomolgus Monkey | Rapidly absorbed after oral administration. | [8] |
| Distribution | Cynomolgus Monkey | Readily measurable and dose-proportional concentrations in liver, lung, and brain. | [8][9] |
| Exposure | Cynomolgus Monkey | Dose-linear and dose-proportional plasma PK (AUC and Cmax). | [8][9] |
| Metabolism | General (Animal) | Primarily metabolized by CYP3A enzymes. | [1][14] |
| Protein Binding | General (Animal) | High protein binding with extensive tissue distribution. | [15] |
Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound.
| Parameter | Human | Value | Reference |
| Tmax (fasted) | Healthy Subjects | 7 to 14 hours | [3] |
| Protein Binding | Human Plasma | 97% | [3] |
| Metabolism | Human | Primarily by CYP3A; minor roles for CYP2C8 and CYP2J2. | [3][14] |
| Elimination Route | Healthy Subjects | ~92% in feces, ~0.1% in urine. | [3][14] |
| Terminal Half-life | Friedreich's Ataxia Patients | 57 hours (mean) | [3] |
| Apparent Volume of Distribution (Vd/F) | Human | 7361 L | [3] |
| Apparent Plasma Clearance (CL/F) | Human | 109 L/hr | [3] |
Table 2: Summary of Human Pharmacokinetic Properties of this compound.
Preclinical Safety and Toxicology
A comprehensive set of nonclinical studies was conducted to characterize the safety profile of this compound, including general toxicology, genetic toxicology, and reproductive and developmental toxicology studies.[10]
General Toxicology
Repeat-dose oral toxicity studies were performed in rats and monkeys. The primary target organs identified in both species were the liver and kidneys, with the rat being the more sensitive species.[10] In preclinical studies, dose-related increases in liver enzymes were observed in animals, without corresponding histological evidence of liver damage, suggesting enzyme induction as the cause.[11]
| Study Type | Species | Key Findings | Reference |
| Repeat-Dose Oral Toxicity | Rat | Liver and kidney identified as target organs. More sensitive species. | [10] |
| Repeat-Dose Oral Toxicity | Monkey | Liver and kidney identified as target organs. | [10] |
| Safety Pharmacology | N/A | No major safety concerns reported in Phase 1/2 studies regarding cardiac function (ECG, BNP). | [16] |
Table 3: Summary of Key Preclinical General Toxicology Findings.
Genetic Toxicology
This compound was evaluated in a standard battery of genotoxicity assays.
| Assay | Finding | Reference |
| Bacterial Reverse Mutation (Ames) Assay | Negative | [3] |
| In Vitro Chromosomal Aberration Assay | Positive (in human peripheral blood lymphocytes) | [3] |
Table 4: Summary of Genetic Toxicology Results.
Reproductive and Developmental Toxicology
In a study on fertility and early embryonic development in rats, oral administration of this compound at the highest dose tested (10 mg/kg/day) resulted in an increased incidence of pre- and post-implantation loss and resorptions, leading to fewer viable embryos.[3] The no-effect dose for these findings was 3 mg/kg/day.[3] In an embryofetal development study in rabbits, this compound administration led to increased embryofetal mortality, skeletal variations, and reduced fetal weight at the highest dose.[10]
Key Experimental Protocols
Protocol: Repeat-Dose Oral Toxicity Study in Cynomolgus Monkeys
-
Objective: To assess the safety and toxicity of this compound following daily oral administration for 14 days.
-
Animal Model: Male and female cynomolgus monkeys.
-
Groups:
-
Vehicle control (sesame oil, 5 mL/kg)
-
This compound (10, 30, and 100 mg/kg/day)
-
-
Administration: Once daily via oral gavage.
-
Duration: 14 days.
-
Key Assessments:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured at baseline and at regular intervals.
-
Pharmacokinetics: Blood samples collected at pre-dose and at 4, 8, 12, and 24 hours post-dose on specified days for determination of this compound plasma concentrations.[8]
-
Pharmacodynamics: PBMCs isolated from blood samples for mRNA expression analysis of Nrf2 target genes.[8]
-
Terminal Procedures (Day 14): Monkeys euthanized 24 hours after the final dose. Tissues (liver, lung, brain) collected, frozen, and stored for bioanalysis and gene expression studies.[8]
-
-
Animal Welfare: Studies performed according to approved Institutional Animal Care and Use Committee (IACUC) protocols, in compliance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[8]
Protocol: Bacterial Reverse Mutation (Ames) Assay
-
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains contain mutations that are sensitive to reversion by different types of mutagens.
-
Methodology:
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
-
Exposure: Tester strains are exposed to a range of concentrations of this compound, along with positive and negative (vehicle) controls.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid for which they are auxotrophic.
-
Incubation: Plates are incubated for 48-72 hours.
-
-
Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and will grow to form visible colonies. The number of revertant colonies in the this compound-treated plates is compared to the number in the vehicle control plates. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.
Summary and Conclusion
This compound possesses a well-defined pharmacological profile centered on the activation of the Nrf2 pathway, a mechanism that addresses the underlying mitochondrial dysfunction and oxidative stress characteristic of Friedreich's ataxia.[4][7] Its activation of Nrf2 and subsequent induction of antioxidant and anti-inflammatory genes, coupled with the inhibition of NF-κB, provides a multi-faceted therapeutic approach.[1][6]
Preclinical pharmacokinetic studies demonstrated favorable properties, including dose-proportional exposure and distribution to key tissues.[8][9] The preclinical safety program identified the liver and kidneys as potential target organs for toxicity in animal models and noted a positive finding in an in vitro chromosomal aberration assay.[3][10] These nonclinical findings, alongside extensive clinical trial data, have defined the therapeutic window and guided the safe and effective use of this compound in the approved patient population.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action - SKYCLARYS® (this compound) [skyclaryshcp.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ataxia.org [ataxia.org]
- 8. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety and efficacy of this compound in patients with mitochondrial myopathy: MOTOR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. dovepress.com [dovepress.com]
- 16. alzdiscovery.org [alzdiscovery.org]
An In-depth Technical Guide to Omaveloxolone: Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of omaveloxolone, focusing on its engagement with the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathway and the subsequent activation of downstream signaling cascades. It includes quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key molecular interactions and workflows.
Target Engagement: The Keap1-Nrf2 Axis
The primary pharmacological target of this compound is the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[1]
The Keap1-Nrf2 Regulatory System
Under normal, unstressed (basal) conditions, the transcription factor Nuclear factor erythroid 2–related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Keap1.[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3] This complex targets Nrf2 for continuous ubiquitination and subsequent degradation by the 26S proteasome, keeping Nrf2 levels low.[3][4] Nrf2 binds to a homodimer of Keap1 through two motifs in its N-terminal Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[3]
This compound's Mechanism of Action
This compound is a semi-synthetic, orally bioavailable triterpenoid that acts as a reversible covalent inhibitor of Keap1.[1][5] It pharmacologically activates the Nrf2 pathway by disrupting the Keap1-Nrf2 interaction.[6] this compound modifies key cysteine residues on Keap1, with Cys151 being a critical target.[7] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[1][8]
As a result, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates in the cytoplasm and subsequently translocates to the nucleus.[9] This mechanism effectively "switches on" the Nrf2-mediated transcriptional program.
Downstream Signaling Pathways
The nuclear accumulation of Nrf2 initiates a cascade of transcriptional events that restore redox balance, suppress inflammation, and improve mitochondrial function.[1][10]
Activation of the Antioxidant Response Element (ARE)
In the nucleus, Nrf2 heterodimerizes with small Maf (sMAF) proteins and binds to specific DNA sequences known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1][11] This binding initiates the transcription of a broad array of over 250 cytoprotective genes.[12]
Key Nrf2 target genes and their functions include:
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): Detoxification of quinones and reduction of oxidative stress.[1]
-
Heme Oxygenase-1 (HO-1): Catabolism of heme into biliverdin (an antioxidant) and carbon monoxide.[1]
-
Glutathione S-Transferases (GSTs): Conjugation of glutathione to electrophilic compounds for detoxification.[1]
-
Glutamate-Cysteine Ligase (GCL) & Glutathione Reductase (GSR): Enzymes crucial for the synthesis and recycling of glutathione (GSH), the most abundant endogenous antioxidant.[10]
-
Thioredoxin Reductase 1 (TXNRD1) & Sulfiredoxin 1 (SRXN1): Components of the thioredoxin system that reduce oxidized proteins.[10]
-
Ferritin (FTH1, FTL): An iron storage protein that sequesters free iron, preventing it from participating in the generation of reactive oxygen species (ROS).[10]
Crosstalk with Inflammatory Pathways
This compound also exerts anti-inflammatory effects, partly through the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Activation of Nrf2 can suppress NF-κB activity through multiple mechanisms, including the induction of antioxidant proteins that quench ROS, which are known activators of NF-κB. This dual action of boosting antioxidant defenses while suppressing inflammation is key to its therapeutic effect.[1][14]
Quantitative Data on Nrf2 Target Gene Induction
Pharmacodynamic studies have quantified the dose-dependent effects of this compound on Nrf2 target genes.
Table 1: Preclinical Pharmacodynamic Profile of this compound in Cynomolgus Monkey PBMCs (Data sourced from Reis et al., 2019)[15]
| Nrf2 Target Gene | tvEmax (Max Fold Increase) | EC50 (nM) |
| SRXN1 | 9.1 | 18.2 |
| NQO1 | 10.8 | 32.5 |
| TXNRD1 | 2.5 | 32.5 |
| PGD | 3.5 | 40.0 |
| GSR | 2.7 | 45.4 |
| PBMCs: Peripheral Blood Mononuclear Cells; tvEmax: Typical maximum effect value of the population; EC50: Half-maximal effective concentration. |
Table 2: Clinical Biomarker Response to this compound (Data sourced from MOXIe clinical trial and FDA Summary Review)[10][12][16]
| Biomarker | Dose Range | Observation | Implication |
| Ferritin | 5 mg to 300 mg | Dose-dependent increase in plasma levels. | Pharmacodynamic marker of Nrf2 target engagement.[12] |
| ALT/AST | 80 mg to 160 mg | Transient, mild-to-moderate elevations. | Consistent with Nrf2-mediated induction of enzymes involved in mitochondrial bioenergetics, not liver injury.[17][18] |
| GGT | 80 mg to 160 mg | Elevations observed in treated patients. | Consistent with Nrf2-mediated increases in enzymes for glutathione synthesis.[18] |
| ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GGT: Gamma-Glutamyl Transferase. |
Key Experimental Protocols and Methodologies
Assessing the activity of this compound involves a series of specialized in vitro and cell-based assays.
Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay
Principle: Fluorescence Polarization (FP) is a common method to measure the disruption of the Keap1-Nrf2 interaction in a high-throughput format.[19][20] It relies on the principle that a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Keap1 protein, its tumbling slows, and it emits polarized light. An inhibitor like this compound will compete with or disrupt this binding, causing a decrease in fluorescence polarization.[21]
Detailed Methodology (FP Assay):
-
Reagent Preparation:
-
Recombinant human Keap1 protein (Kelch domain) is purified and diluted in assay buffer.
-
A synthetic, high-affinity Nrf2 peptide (e.g., a 9-mer or 16-mer derived from the ETGE motif) is labeled with a fluorophore (e.g., FITC).[19]
-
This compound or other test compounds are serially diluted to create a concentration gradient.
-
-
Assay Procedure:
-
In a 384-well, low-volume black plate, add Keap1 protein and the fluorescent Nrf2 peptide to all wells.
-
Add test compounds (this compound) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[21]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The decrease in polarization signal is plotted against the inhibitor concentration.
-
An IC50 (half-maximal inhibitory concentration) value is calculated by fitting the data to a dose-response curve.
-
Nrf2 Nuclear Translocation and Activity Assay
Principle: This ELISA-based assay quantifies active Nrf2 in nuclear extracts. A double-stranded DNA sequence containing the Nrf2 consensus binding site (ARE) is immobilized on a 96-well plate. Nuclear extracts are added, and active Nrf2 binds to the ARE. This is detected using a primary antibody specific to Nrf2, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[22]
Detailed Methodology (Transcription Factor ELISA):
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., BV-2 microglia, C2C12 myoblasts) to ~80-90% confluency.[23]
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
-
Nuclear Extraction:
-
Harvest cells and perform nuclear extraction using a commercial kit or standard hypotonic lysis followed by high-salt extraction to separate cytoplasmic and nuclear fractions.
-
-
Assay Procedure (96-well plate):
-
Add nuclear extracts to the ARE-coated wells and incubate for 1-2 hours to allow Nrf2 binding.
-
Wash wells to remove unbound proteins.
-
Add the primary antibody against Nrf2 and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add TMB substrate and incubate in the dark for ~30 minutes.
-
Add stop solution to quench the reaction.[22]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of active Nrf2 in the sample.
-
Gene and Protein Expression Analysis
Principle: Reverse Transcription-Quantitative PCR (RT-qPCR) and Western Blotting are used to measure the downstream effects of Nrf2 activation on target gene and protein expression, respectively.[24][25]
Detailed Methodology (RT-qPCR):
-
Cell Treatment and RNA Extraction: Treat cells as described above. Lyse cells and extract total RNA using a suitable method (e.g., Trizol or column-based kits).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green dye, Taq polymerase, and primers specific for Nrf2 target genes (e.g., NQO1, HO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Detailed Methodology (Western Blot):
-
Cell Treatment and Protein Lysis: Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody against a target protein (e.g., NQO1, HO-1, Nrf2) overnight at 4°C.
-
Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. jp.certara.com [jp.certara.com]
- 11. m.youtube.com [m.youtube.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. This compound inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. raybiotech.com [raybiotech.com]
- 23. neurology.org [neurology.org]
- 24. researchgate.net [researchgate.net]
- 25. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Omaveloxolone In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to characterize the activity of omaveloxolone. This compound is a semi-synthetic oleanane triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.[1] In vitro studies have demonstrated that this compound restores mitochondrial function, reduces inflammation, and mitigates oxidative stress in various cell models, making it a compound of interest for neurodegenerative diseases like Friedreich's ataxia and other conditions with underlying mitochondrial dysfunction.[2][3]
The following protocols are designed to guide researchers in assessing the key bioactivities of this compound in a laboratory setting.
Key In Vitro Effects of this compound
| Parameter | Effect of this compound | Cell Models | Reference |
| Nrf2 Activation | Potently increases Nrf2 activity and expression of downstream targets (e.g., NQO1, HO-1). | C2C12 mouse skeletal myoblasts, hFXNI154F murine embryonic fibroblasts, BV-2 mouse microglia.[4] | [4] |
| Mitochondrial Function | Improves mitochondrial respiration, including spare respiratory capacity and maximal respiration.[4] Restores mitochondrial function in fibroblasts from Friedreich's ataxia patients.[3] | C2C12 mouse skeletal myoblasts, hFXNI154F murine embryonic fibroblasts, primary human fibroblasts.[4][5] | [3][4][5] |
| Anti-inflammatory Activity | Suppresses the expression of pro-inflammatory mediators such as TNFα, MCP-1, and IL-6.[4] Reduces nitric oxide (NO) production.[6] | BV-2 mouse microglia, RAW 264.7 mouse macrophages.[4][6] | [4][6] |
| Oxidative Stress | Reduces reactive oxygen species (ROS) production. | Primary human fibroblasts, cultured rat astrocytes.[5][7] | [5][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.
Protocol 1: Nrf2 Activation Assay via RT-qPCR
This protocol details the measurement of Nrf2 target gene expression in response to this compound treatment.
1. Cell Culture and Treatment: a. Culture BV-2 microglial cells or C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Extraction: a. After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). c. Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. d. Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Reverse Transcription: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[4]
4. Quantitative Real-Time PCR (RT-qPCR): a. Prepare the RT-qPCR reaction mixture using a SYBR Green-based master mix, cDNA template, and primers for Nrf2 target genes (e.g., Nqo1, Hmox1) and a housekeeping gene (e.g., Actb, Gapdh). b. Perform the RT-qPCR using a real-time PCR system. A typical cycling protocol is: i. Initial denaturation at 95°C for 5 minutes. ii. 40 cycles of:
- Denaturation at 95°C for 15 seconds.
- Annealing/Extension at 60°C for 30 seconds. c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 2: Mitochondrial Function Assessment using Seahorse XF Analyzer
This protocol describes how to measure the effect of this compound on mitochondrial respiration using the Agilent Seahorse XFe96 Analyzer.[4]
1. Cell Seeding: a. Seed C2C12 myoblasts or primary fibroblasts in a Seahorse XF96 cell culture microplate at an optimized density. b. Allow cells to adhere and grow overnight.
2. This compound Treatment: a. The next day, treat the cells with the desired concentrations of this compound or vehicle for a predetermined duration (e.g., 24 hours).
3. Seahorse XF Mito Stress Test: a. One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator. b. Prepare the Seahorse XF Calibrant and hydrate the sensor cartridge. c. Prepare the mitochondrial stressor compounds in the assay medium: i. Oligomycin (ATP synthase inhibitor) ii. FCCP (uncoupling agent) iii. Rotenone/Antimycin A (Complex I and III inhibitors) d. Load the stressor compounds into the appropriate ports of the hydrated sensor cartridge. e. Place the cell culture plate in the Seahorse XFe96 Analyzer and perform the Mito Stress Test. f. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the stressors. g. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Anti-Inflammatory Activity - Nitric Oxide (NO) Suppression Assay
This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment: a. Culture RAW 264.7 macrophage cells in DMEM with 10% FBS. b. Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours. c. Pre-treat the cells with various concentrations of this compound for 2 hours.[6] d. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
2. Nitrite Measurement (Griess Assay): a. After the incubation period, collect the cell culture supernatant. b. In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. f. The IC50 value for NO suppression by this compound in IFNγ-stimulated RAW 264.7 cells has been reported as 4.4 ± 1.8 nM.[6]
Protocol 4: Anti-Inflammatory Activity - Cytokine Measurement
This protocol outlines the measurement of pro-inflammatory cytokine suppression by this compound in stimulated microglial cells.
1. Cell Culture and Treatment: a. Culture BV-2 microglial cells in DMEM supplemented with 10% FBS. b. Seed cells in a 24-well plate. c. Pre-treat cells with desired concentrations of this compound for 2 hours. d. Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
2. Cytokine Analysis: a. For mRNA levels (RT-qPCR): i. Isolate total RNA from the cells and perform RT-qPCR as described in Protocol 1, using primers for pro-inflammatory cytokines such as Tnf, Il6, and Mcp1.[4] b. For protein levels (ELISA): i. Collect the cell culture supernatant. ii. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
These protocols provide a framework for the in vitro evaluation of this compound. Researchers should optimize parameters such as cell density, treatment concentrations, and incubation times for their specific experimental conditions.
References
- 1. content.protocols.io [content.protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable effects of this compound (RTA408) on primary fibroblasts with mitochondrial defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Omaveloxolone Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaveloxolone (also known as RTA-408) is a semi-synthetic triterpenoid and a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2] By modulating the Nrf2 signaling pathway, this compound enhances the expression of numerous antioxidant and cytoprotective genes, making it a valuable tool for investigating cellular defense mechanisms against oxidative stress and inflammation.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo laboratory studies. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in research.
| Property | Value | Source |
| Molecular Weight | 554.71 g/mol | [4][5][6] |
| Solubility | ||
| DMSO | Up to 100 mg/mL (180.27 mM) | [4][5] |
| Ethanol | 3 mg/mL | [4] |
| Water | Insoluble | [4][7] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year. Avoid multiple freeze-thaw cycles. | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), which is suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.55 mg of this compound (Molecular Weight = 554.71 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 5.55 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be required to facilitate dissolution.[5][8]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
Note on Working Concentrations: For cell-based experiments, the 10 mM stock solution should be further diluted in cell culture medium to the desired final concentration. Typical working concentrations for this compound in in vitro assays can range from the low nanomolar (e.g., 10-25 nM for chondrocyte studies) to the micromolar range, depending on the cell type and experimental design.[9]
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol provides a general method for preparing an this compound formulation suitable for administration in animal models, such as intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Sterile tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Formulation with Vehicle: For a final formulation in 10% DMSO and 90% corn oil, add the required volume of the DMSO stock solution to the corn oil. For instance, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mixing: Vortex the mixture vigorously to ensure a uniform suspension. The resulting solution should be a clear solution.[5][10]
-
Administration: The formulation should be prepared fresh before each use and administered to the animals as per the experimental protocol. An example of an in vivo dose is 17.5 mg/kg administered intraperitoneally in mice.[10]
Safety Precautions:
-
Always handle this compound powder and concentrated solutions in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Visualization of Key Processes
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution for in vitro use.
Nrf2 Signaling Pathway Activation by this compound
Caption: this compound activates the Nrf2 signaling pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound (RTA-408) | Antioxidant | Nrf2 Activator | TargetMol [targetmol.com]
- 9. This compound inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In response to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those involved in detoxification and antioxidant defense such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[1][2]
Activation of the Nrf2 pathway is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. Omaveloxolone (RTA 408) is a notable Nrf2 activator that has received regulatory approval for the treatment of Friedreich's ataxia, a neurodegenerative disorder.[4][5] this compound functions by binding to Keap1, thereby inhibiting Nrf2 degradation and promoting its nuclear accumulation and activity.[4]
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel Nrf2 activators. Cell-based reporter gene assays are particularly well-suited for HTS campaigns due to their sensitivity, scalability, and direct measurement of Nrf2 transcriptional activity. This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize Nrf2 activators like this compound.
Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates the key components and regulatory steps of this pathway.
High-Throughput Screening (HTS) for Nrf2 Activators
A common and effective HTS strategy for identifying Nrf2 activators utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. Activation of the Nrf2 pathway in these cells leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow for ARE-Luciferase Reporter HTS Assay
The following diagram outlines a typical workflow for a high-throughput screen to identify small molecule activators of the Nrf2 pathway.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay Protocol
This protocol is designed for a 384-well plate format, suitable for HTS.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
Positive control (e.g., this compound, Sulforaphane)
-
Negative control (DMSO vehicle)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
384-well white, solid-bottom tissue culture-treated plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture ARE-luciferase reporter cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Adjust cell density to 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of test compounds and positive controls in DMSO.
-
Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.5%.
-
Include wells with DMSO only as a negative control.
-
-
Incubation:
-
Incubate the assay plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luminescence Detection:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate the plates at room temperature for 10-15 minutes, protected from light.
-
Measure the luminescence intensity using a luminometer plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental wells.
-
Normalize the data to the negative control (DMSO-treated cells) to determine the fold induction of luciferase activity.
-
For dose-response experiments, plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Quantitative data from HTS and subsequent dose-response studies should be organized for clear comparison.
Table 1: Potency of Known Nrf2 Activators in an ARE-Luciferase Reporter Assay
| Compound | EC50 (µM) | Maximum Fold Induction | Reference |
| This compound | ~0.02 - 0.1 | Not Reported | [6] |
| Sulforaphane | 2-5 | ~10-15 | [7] |
| Bardoxolone Methyl | ~0.02 | Not Reported | [8] |
| tBHQ | ~30 | ~5-10 | [7] |
| CDDO-Im | ~0.01 | >50 | [7] |
Note: EC50 values can vary depending on the cell line, assay conditions, and incubation time.
Table 2: Example HTS Data for a Putative Nrf2 Activator
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Induction |
| Negative Control (DMSO) | - | 1,500 | 1.0 |
| Positive Control (this compound) | 0.1 | 22,500 | 15.0 |
| Hit Compound 1 | 10 | 18,000 | 12.0 |
| Hit Compound 2 | 10 | 3,000 | 2.0 |
| Non-Hit Compound 3 | 10 | 1,650 | 1.1 |
Conclusion
The ARE-luciferase reporter gene assay is a robust and reliable method for high-throughput screening of Nrf2 activators. The detailed protocols and workflow presented here provide a framework for identifying and characterizing novel compounds, such as this compound, that modulate the Nrf2 signaling pathway. Careful data analysis and validation through secondary assays are crucial for confirming the activity of potential lead compounds in drug discovery programs targeting oxidative stress-related diseases.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting Nrf2 Activation by Omaveloxolone via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omaveloxolone is a semi-synthetic triterpenoid compound that has garnered significant interest for its therapeutic potential in diseases characterized by oxidative stress and inflammation. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] this compound disrupts the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the activation of the Nrf2 pathway by this compound. The key indicator of Nrf2 activation is its translocation from the cytoplasm to the nucleus. Therefore, this protocol emphasizes the importance of cellular fractionation to isolate nuclear extracts for the most accurate assessment of Nrf2 activity.
Nrf2 Signaling Pathway Activated by this compound
Caption: this compound-induced Nrf2 signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from Western blot analysis of cell lysates treated with this compound. The data illustrates the increase in nuclear Nrf2 levels and the subsequent upregulation of its downstream targets, HO-1 and NQO1.
| Treatment Group | Nuclear Nrf2 (Fold Change vs. Control) | Total HO-1 (Fold Change vs. Control) | Total NQO1 (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 2.5 ± 0.3 | 2.8 ± 0.4 | 2.2 ± 0.2 |
| This compound (25 nM) | 4.2 ± 0.5 | 4.5 ± 0.6 | 3.8 ± 0.4 |
Data are represented as mean fold change ± standard deviation from at least three independent experiments. Fold changes are calculated after normalization to a loading control (e.g., Lamin B1 for nuclear extracts and β-actin for total cell lysates).
Experimental Protocol: Western Blot for Nrf2 Activation
This protocol details the steps for cell culture, treatment with this compound, preparation of nuclear and cytoplasmic extracts, and subsequent Western blot analysis.
Materials and Reagents
-
Cell Lines: Human cell lines known to express Nrf2 (e.g., HepG2, A549, or primary chondrocytes).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffers:
-
Cytoplasmic Extraction Buffer: (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, pH 7.9) with freshly added protease and phosphatase inhibitors.
-
Nuclear Extraction Buffer: (20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, pH 7.9) with freshly added protease and phosphatase inhibitors.
-
RIPA Lysis Buffer (for total cell lysates): (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.
-
-
Protein Assay Reagent: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue).
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels).
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibodies:
-
Rabbit anti-Nrf2 (e.g., Cell Signaling Technology, Cat# 12721, 1:1000 dilution).
-
Rabbit anti-HO-1 (e.g., Abcam, Cat# ab13243, 1:1000 dilution).
-
Rabbit anti-NQO1 (e.g., Abcam, Cat# ab80588, 1:1000 dilution).
-
Rabbit anti-Lamin B1 (nuclear loading control) (e.g., Abcam, Cat# ab16048, 1:1000 dilution).
-
Mouse anti-β-actin (cytoplasmic/total loading control) (e.g., Sigma-Aldrich, Cat# A5441, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:2000-1:5000 dilution).
-
-
Chemiluminescent Substrate.
-
Imaging System.
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 10 nM, 25 nM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).[3]
2. Cell Harvesting and Fractionation: a. After treatment, wash cells twice with ice-cold PBS. b. Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer. d. Incubate on ice for 15 minutes, then vortex vigorously for 15 seconds. e. Centrifuge at 5,000 x g for 5 minutes at 4°C. f. Collect the supernatant (cytoplasmic extract) into a new pre-chilled tube. g. Resuspend the remaining pellet in 100 µL of ice-cold Nuclear Extraction Buffer. h. Incubate on ice for 30 minutes with intermittent vortexing every 10 minutes. i. Centrifuge at 16,000 x g for 20 minutes at 4°C. j. Collect the supernatant (nuclear extract) into a new pre-chilled tube. k. For total cell lysates, lyse the cell pellet directly in RIPA buffer, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of both the cytoplasmic and nuclear extracts (and total cell lysates) using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. To 15-30 µg of protein from each extract, add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ). d. Normalize the protein of interest's band intensity to the corresponding loading control (Lamin B1 for nuclear extracts, β-actin for cytoplasmic and total lysates). e. Calculate the fold change in protein expression relative to the vehicle-treated control.
Conclusion
This protocol provides a robust framework for investigating the activation of the Nrf2 signaling pathway by this compound. By demonstrating the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes, researchers can effectively characterize the pharmacodynamic effects of this compound. Adherence to proper cell fractionation techniques and the use of validated antibodies are critical for obtaining accurate and reproducible results.
References
Application Note: Measuring Mitochondrial Respiration with Omaveloxolone using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to assess the effects of Omaveloxolone on mitochondrial respiration in adherent cell cultures.
Introduction
This compound (brand name SKYCLARYS®) is a therapeutic agent that functions as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][2][3] The Nrf2 pathway is a critical regulator of cellular responses to oxidative stress and is involved in mitochondrial biogenesis.[4][5][6] Deficiencies in mitochondrial function are implicated in a variety of diseases, and this compound has been shown to improve mitochondrial bioenergetics.[3][7][8] The Agilent Seahorse XF Cell Mito Stress Test is a standard method for evaluating mitochondrial function by measuring the oxygen consumption rate (OCR), which is a direct indicator of mitochondrial respiration.[9][10][11] This protocol details the steps to prepare cells, treat them with this compound, and perform the Seahorse assay to quantify key parameters of mitochondrial health.
Mechanism of Action: this compound and Nrf2 Pathway
This compound activates the Nrf2 signaling pathway.[2] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[3] this compound is thought to interact with Keap1, disrupting the Keap1-Nrf2 interaction.[2] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[3][6] This leads to the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and mitochondrial biogenesis.[5][6] Enhanced mitochondrial biogenesis and function can lead to improvements in cellular energy production and resilience against oxidative stress.[7]
Figure 1: this compound activates the Nrf2 signaling pathway.
Experimental Protocol
Materials
-
Adherent cells of interest (e.g., fibroblasts, neurons)
-
Complete cell culture medium
-
This compound (RTA 408)
-
DMSO (vehicle control)
-
Agilent Seahorse XF96 or XFe96 Cell Culture Microplates
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[9]
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol red-free)
-
Supplements: Glucose, Pyruvate, Glutamine
-
Agilent Seahorse XF96 or XFe96 Analyzer
Methods
1. Cell Seeding a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells and perform a cell count to determine viability and density. c. Seed cells in an Agilent Seahorse XF96 Cell Culture Microplate at a pre-determined optimal density. (Note: Seeding density must be optimized for your specific cell type to ensure OCR readings are within the instrument's optimal range). d. Leave at least four corner wells for background correction (media only). e. Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.
2. This compound Treatment a. Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 10 nM - 100 nM). A common concentration used is 50 nM.[12] b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration. c. Carefully remove the seeding medium from the cells and replace it with the medium containing this compound or vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]
3. Seahorse XF Cartridge Hydration and Assay Preparation a. Day Before Assay: Hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[10] b. Day of Assay: Prepare the Seahorse XF Assay Medium. Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.[11][13] c. Prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the prepared assay medium. Refer to the kit's user guide for recommended concentrations, which may require optimization for your cell type.[14]
4. Seahorse XF Cell Mito Stress Test a. Remove the cell plate from the incubator. Wash the cells by removing the treatment medium and adding 180 µL of pre-warmed assay medium. Repeat twice.[11] b. After the final wash, add 180 µL of assay medium to each well. c. Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[15] d. Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration)
Port B: FCCP (e.g., 0.5-1.0 µM final concentration, requires optimization)
Port C: Rotenone/Antimycin A mix (e.g., 0.5 µM final concentration)[13] e. Place the utility plate with the sensor cartridge and the cell plate into the Seahorse XF Analyzer. Initiate the calibration and assay run according to the manufacturer's software prompts.
Figure 2: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Data Presentation and Analysis
The Seahorse XF software measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[15] The sequential injection of mitochondrial inhibitors allows for the calculation of several key parameters of mitochondrial function.[9][16]
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption of the cells, representing energetic demand under basal conditions.[17] | Increase |
| ATP-Linked Respiration | The decrease in OCR after the injection of Oligomycin, an ATP synthase inhibitor. This represents the portion of respiration used for ATP production.[17] | Increase |
| Maximal Respiration | The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the electron transport chain to its maximum rate.[16] | Increase |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to increased energy demand.[12] | Increase |
| Proton Leak | The remaining OCR after Oligomycin injection but before Rotenone/Antimycin A. It reflects the protons that leak across the inner mitochondrial membrane. | Variable / No significant change |
| Non-Mitochondrial Respiration | OCR that persists after the injection of Rotenone/Antimycin A, which completely shuts down mitochondrial respiration.[9] | No significant change |
Sample Data Summary
The following table presents hypothetical data illustrating the expected outcome of this compound treatment on mitochondrial respiration parameters in cultured fibroblasts.
| Parameter (pmol O₂/min) | Vehicle Control (Mean ± SD) | This compound (50 nM) (Mean ± SD) | % Change |
| Basal Respiration | 85 ± 7 | 110 ± 9 | +29% |
| ATP-Linked Respiration | 65 ± 5 | 88 ± 7 | +35% |
| Maximal Respiration | 150 ± 12 | 205 ± 15 | +37% |
| Spare Respiratory Capacity | 65 ± 10 | 95 ± 11 | +46% |
| Proton Leak | 20 ± 3 | 22 ± 3 | +10% |
| Non-Mitochondrial Respiration | 10 ± 2 | 11 ± 2 | +10% |
References
- 1. Mechanism of Action - SKYCLARYS® (this compound) [skyclaryshcp.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nrf2/ARE Pathway: A Promising Target to Counteract Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. agilent.com [agilent.com]
- 10. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content.protocols.io [content.protocols.io]
- 14. agilent.com [agilent.com]
- 15. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
In vivo administration of Omaveloxolone in rodent models of neurodegeneration
Application Notes: In Vivo Administration of Omaveloxolone in Rodent Models
Introduction
This compound (also known as RTA-408) is a semi-synthetic, orally bioavailable triterpenoid compound that functions as a potent activator of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. Nrf2 is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative stress and inflammation, processes implicated in the pathology of numerous neurodegenerative diseases. Under normal conditions, Nrf2 is targeted for degradation by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs), driving the expression of a suite of cytoprotective genes that enhance mitochondrial function, reduce reactive oxygen species (ROS), and suppress inflammation.
Preclinical studies in various rodent models of neurodegeneration have demonstrated the neuroprotective potential of this compound. These studies have shown benefits in models of Friedreich's Ataxia (FA), Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), primarily through the restoration of mitochondrial bioenergetics, reduction of oxidative stress, and mitigation of neuroinflammation. Having received FDA approval for the treatment of Friedreich's Ataxia, this compound serves as a promising therapeutic agent for broader neurodegenerative conditions.
These application notes provide a summary of administration protocols and key quantitative findings from in vivo rodent studies to guide researchers in designing and executing preclinical experiments with this compound.
Signaling Pathway and Experimental Workflow
The primary mechanism of this compound involves the activation of the Nrf2 pathway, which is often suppressed in neurodegenerative conditions. The diagram below illustrates this mechanism.
Application Notes and Protocols: Immunohistochemical Assessment of Neuroprotection by Omaveloxolone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Omaveloxolone is a semi-synthetic triterpenoid compound that has demonstrated neuroprotective properties, leading to its approval for the treatment of Friedreich's ataxia.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the cellular antioxidant response.[2][3] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] this compound disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[2][3] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[4] This activity mitigates oxidative stress and inflammation, both of which are central to the pathology of many neurodegenerative diseases.[1][3]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of specific proteins within the tissue architecture. This application note provides a detailed protocol for using IHC to assess the neuroprotective effects of this compound in preclinical models by examining key biomarkers of Nrf2 activation, oxidative stress, and neuronal integrity.
Key Biomarkers for IHC Assessment
To evaluate the neuroprotective effects of this compound, a panel of IHC markers should be utilized:
-
Nrf2 Pathway Activation:
-
Oxidative Stress:
-
Neuroprotection/Neuronal Integrity:
-
NeuN (Fox-3): A marker for mature neurons. Its expression levels can indicate neuronal health and survival.[10][11]
-
Cleaved Caspase-3: A key marker for apoptosis or programmed cell death.[12][13]
-
Iba1: A marker for microglia, which can be used to assess neuroinflammation.
-
GFAP: A marker for astrocytes, which become reactive during brain injury or inflammation.[13]
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the Nrf2 signaling pathway activated by this compound and the general experimental workflow for the IHC protocol.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: General workflow for the immunohistochemistry protocol.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Materials and Reagents:
-
Paraffin-embedded tissue sections (5-10 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% Normal Goat Serum in wash buffer)
-
Primary antibodies (see Table 1 for examples)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through graded ethanol:
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 2 changes, 3 minutes each.
-
70% ethanol: 1 change, 3 minutes.
-
-
Rinse in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse slides in wash buffer: 2 changes, 5 minutes each.
4. Staining Procedure:
-
Blocking: Incubate sections with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody: Drain blocking solution (do not rinse) and incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides in wash buffer: 3 changes, 5 minutes each.
-
Secondary Antibody: Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Rinse slides in wash buffer: 3 changes, 5 minutes each.
-
Enzyme Conjugate: Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Rinse slides in wash buffer: 3 changes, 5 minutes each.
-
Signal Detection: Apply DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop Reaction: Immediately rinse slides with deionized water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate sections through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
Data Presentation and Interpretation
Quantitative analysis of IHC staining can be performed using image analysis software (e.g., ImageJ, QuPath). This typically involves measuring the staining intensity or the percentage of positively stained cells in a defined region of interest.
Table 1: Example Primary Antibodies for IHC Analysis
| Target Protein | Function/Marker Type | Supplier Example | Recommended Dilution |
| Nrf2 | Nrf2 Pathway Activation | Thermo Fisher (PA1-38312) | 1:200 |
| HO-1 | Nrf2 Target Gene | Abcam (ab13248) | 1:250 |
| NQO1 | Nrf2 Target Gene | Santa Cruz (sc-32793) | 1:150 |
| 8-OHdG | Oxidative DNA Damage | JaICA (MOG-100P) | 1:500 |
| NeuN | Mature Neurons | Millipore (MAB377) | 1:1000 |
| Cleaved Caspase-3 | Apoptosis | Cell Signaling (9661) | 1:400 |
Table 2: Hypothetical Quantitative IHC Data Summary
This table illustrates how quantitative data can be presented to compare the effects of this compound treatment.
| Marker | Treatment Group | Mean Staining Intensity (Arbitrary Units) | % Positive Cells |
| Nuclear Nrf2 | Vehicle Control | 25.4 ± 3.1 | 15.2 ± 2.5 |
| This compound | 78.9 ± 5.6 | 65.8 ± 4.9 | |
| HO-1 | Vehicle Control | 32.1 ± 4.5 | 22.4 ± 3.1 |
| This compound | 95.3 ± 8.2 | 78.1 ± 6.3 | |
| 8-OHdG | Vehicle Control | 65.7 ± 7.8 | 55.9 ± 6.7 |
| This compound | 21.2 ± 2.9 | 18.5 ± 2.4 | |
| NeuN | Vehicle Control | 150.2 ± 12.5 | 85.1 ± 7.2 |
| This compound | 185.6 ± 15.1 | 92.3 ± 8.0 | |
| Cleaved Caspase-3 | Vehicle Control | 45.8 ± 5.3 | 38.7 ± 4.5 |
| This compound | 12.3 ± 1.9 | 10.4 ± 1.6 |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., t-test, ANOVA).
Logical Relationship Diagram
The following diagram illustrates the expected logical relationships between this compound treatment and the IHC-based assessment of neuroprotection.
Caption: Logical flow from this compound treatment to neuroprotection.
Conclusion: This application note provides a comprehensive framework for utilizing immunohistochemistry to assess the neuroprotective effects of this compound. By examining the activation of the Nrf2 pathway, the reduction in oxidative stress markers, and the preservation of neuronal integrity, researchers can effectively evaluate the therapeutic potential of this compound in various preclinical models of neurodegeneration. Careful optimization of the IHC protocol and rigorous quantitative analysis are crucial for obtaining reliable and reproducible results.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical expression of nuclear factor erythroid-2-related factor 2 and heme oxygenase 1 in normal bovine lung and bovine lung infected with Mannheimia haemolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical evaluation of oxidative stress markers in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jaica.com [jaica.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuronal Markers - IHC WORLD [ihcworld.com]
- 11. biogenex.com [biogenex.com]
- 12. This compound Ameliorates Cognitive Deficits by Inhibiting Apoptosis and Neuroinflammation in APP/PS1 Mice [pubmed.ncbi.nlm.nih.gov]
- 13. ndbbio.com [ndbbio.com]
Application Notes: Flow Cytometry Analysis of Oxidative Stress Markers Following Omaveloxolone Treatment
Introduction
Omaveloxolone (RTA 408) is a semi-synthetic triterpenoid compound that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1] Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] this compound works by binding to Keap1, inhibiting its function and leading to the accumulation and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the DNA, upregulating the expression of a suite of cytoprotective and antioxidant genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).[1]
In diseases characterized by mitochondrial dysfunction and high levels of oxidative stress, such as Friedreich's Ataxia, the Nrf2 pathway is often suppressed.[4][5] By activating Nrf2, this compound helps restore cellular redox homeostasis, mitigate oxidative damage, reduce inflammation, and improve mitochondrial function.[1][6][7] This has been demonstrated by its ability to increase mitochondrial membrane potential and glutathione levels in patient-derived cells.[4][6]
Flow cytometry is a powerful, high-throughput technique ideal for quantifying the effects of this compound at a single-cell level. It allows for the precise measurement of key oxidative stress markers, providing valuable data for drug development and mechanistic studies. This document provides detailed protocols for analyzing three key markers of oxidative stress and cellular health following this compound treatment: intracellular Reactive Oxygen Species (ROS), Mitochondrial Membrane Potential (ΔΨm), and intracellular reduced Glutathione (GSH).
This compound Mechanism of Action: Nrf2 Pathway Activation
The primary mechanism of this compound involves the activation of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[2][3] This pathway is crucial for protecting cells from oxidative damage.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]
Methodology:
-
Cell Preparation: Seed cells in appropriate culture plates (e.g., 12-well or 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Pre-treat cells with desired concentrations of this compound (e.g., 10-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Optional: To induce oxidative stress, treat cells with an agent like hydrogen peroxide (H₂O₂) for a short period (e.g., 1 hour) before harvesting.
-
-
Cell Harvesting: Gently wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and harvest using trypsinization. Neutralize trypsin with complete media and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of cold DPBS. Repeat the wash step twice to remove excess dye.[8]
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite the cells using a 488 nm laser and collect the emission signal using a filter appropriate for FITC or GFP (e.g., 530/30 nm).[8]
-
Data Analysis: Gate on the live cell population using forward and side scatter. Quantify the geometric mean fluorescence intensity (MFI) of the DCF signal for each sample. A decrease in MFI in this compound-treated cells compared to controls indicates a reduction in intracellular ROS.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric dye JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Preparation: Seed and culture cells as described in Protocol 1.
-
Treatment: Treat cells with this compound or vehicle control as required. Include a positive control for depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), added 30 minutes before staining.
-
Cell Harvesting: Harvest cells via trypsinization, centrifuge, and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in pre-warmed complete media or assay buffer containing JC-1 dye at a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend in 500 µL of assay buffer or PBS for analysis.
-
Flow Cytometry: Analyze samples using a flow cytometer equipped with a 488 nm laser. Collect green fluorescence in the FITC channel (e.g., 525/50 nm) and red fluorescence in the PE channel (e.g., 585/42 nm).[10]
-
Data Analysis: After gating on the main cell population, create a dot plot of red vs. green fluorescence. Healthy cells will exhibit high red and low green fluorescence, while depolarized cells will show a shift to high green and low red fluorescence. Quantify the percentage of cells in each population or the ratio of red to green MFI. An increase in the red/green ratio in this compound-treated cells suggests maintenance or improvement of ΔΨm.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
This protocol utilizes a thiol-reactive dye, such as ThiolTracker™ Violet or monochlorobimane (mBCl), which fluoresces upon binding to the thiol group of reduced glutathione (GSH). This provides a direct measure of the intracellular GSH pool.
Methodology:
-
Cell Preparation: Seed and culture cells as previously described.
-
Treatment: Treat cells with this compound or vehicle control. For a negative control, treat cells with a GSH-depleting agent like N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO).[11]
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and count.
-
Staining:
-
Resuspend cells at approximately 1 x 10⁶ cells/mL in pre-warmed buffer.
-
Add the thiol-reactive dye (e.g., ThiolTracker™ Violet to a final concentration of 1-10 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Centrifuge cells, discard the supernatant, and wash once with PBS. Resuspend the final pellet in 500 µL of PBS for analysis.
-
Flow Cytometry: Analyze samples using a flow cytometer with a violet laser (405 nm) for excitation. Collect the emission signal using a filter appropriate for the dye (e.g., 525/50 nm for ThiolTracker™ Violet).[12]
-
Data Analysis: Gate on the live cell population. Measure the geometric MFI for each sample. An increase in MFI in this compound-treated cells indicates an elevation in intracellular GSH levels, consistent with the upregulation of antioxidant pathways.[6]
Data Presentation
Quantitative data from flow cytometry experiments should be organized to facilitate clear comparison between treatment groups. The following tables provide examples of how to present the results.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration | Oxidative Stressor | Mean Fluorescence Intensity (MFI) of DCF (± SD) | Fold Change vs. Stressed Control |
|---|---|---|---|---|
| Untreated Control | - | None | 150 ± 15 | 0.15 |
| Vehicle Control | 0.1% DMSO | H₂O₂ (100 µM) | 1000 ± 80 | 1.00 |
| This compound | 50 nM | H₂O₂ (100 µM) | 650 ± 55* | 0.65 |
| This compound | 100 nM | H₂O₂ (100 µM) | 450 ± 40** | 0.45 |
| Positive Control | NAC (5 mM) | H₂O₂ (100 µM) | 250 ± 20** | 0.25 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration | Stressor | % Cells with High ΔΨm (Red Hi / Green Lo) (± SD) |
|---|---|---|---|
| Untreated Control | - | None | 95.2 ± 2.1 |
| Vehicle Control | 0.1% DMSO | None | 94.5 ± 3.0 |
| This compound | 100 nM | None | 96.1 ± 2.5 |
| Positive Control | CCCP (10 µM) | CCCP (10 µM) | 5.4 ± 1.5** |
| This compound + CCCP | 100 nM | CCCP (10 µM) | 45.8 ± 4.2* |
*p < 0.05, **p < 0.01 compared to Untreated Control
Table 3: Effect of this compound on Intracellular Glutathione (GSH) Levels
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of Thiol-Dye (± SD) | Fold Change vs. Vehicle Control |
|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 5,200 ± 350 | 1.00 |
| This compound | 50 nM | 7,800 ± 510* | 1.50 |
| This compound | 100 nM | 9,950 ± 620** | 1.91 |
| Positive Control | NEM (5 mM) | 1,100 ± 90** | 0.21 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 9. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 10. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Omaveloxolone solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with omaveloxolone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to its solubility?
A1: this compound is a semi-synthetic triterpenoid characterized by high lipophilicity and poor aqueous solubility.[1][2] Key properties are summarized in the table below.
Q2: In which solvents is this compound soluble, and at what concentrations?
A2: this compound is practically insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. This makes preparing a concentrated stock solution in an organic solvent the first essential step for most experimental applications.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO.[3] Gentle warming (up to 37°C) and vortexing or sonication can facilitate dissolution.[3] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into the final aqueous experimental medium.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue due to the significant polarity shift when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment. Several strategies can mitigate this:
-
Pre-warm the aqueous medium: Adding the DMSO stock to the medium pre-warmed to 37°C can help maintain solubility.[3]
-
Gradual dilution: Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock into a smaller volume of the medium, ensure it dissolves, and then add this intermediate dilution to the final volume.[3]
-
Stirring during addition: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3]
-
Lower the final DMSO concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to prevent both compound precipitation and solvent-induced cellular toxicity.[3]
Q5: Can I use co-solvents or excipients to improve the aqueous solubility of this compound for in vitro studies?
A5: Yes, for specific applications, co-solvents and excipients can be employed. For in vivo formulations, combinations such as 10% DMSO and 90% corn oil, or formulations containing PEG300 and Tween 80 have been documented.[4][5] For in vitro assays, the use of non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in cell-free assays might be beneficial.[6] However, for cell-based assays, it is crucial to first determine the cytotoxicity of any additive.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 554.71 g/mol | [7] |
| LogP | > 5 | [1] |
| pKa (strongest acidic) | ~10.11 | [8] |
| pKa (strongest basic) | ~ -5.3 | [8] |
| Aqueous Solubility | Practically insoluble | [1] |
| DMSO Solubility | ≥ 55.5 mg/mL | [7] |
| Ethanol Solubility | ≥ 25.05 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect from light
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Determine the desired stock concentration: Aim for a concentration that is at least 1000 times higher than the final working concentration to keep the final DMSO percentage low (ideally ≤ 0.1%).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Alternatively, sonicate the vial in a water bath sonicator for short intervals until the solution is clear.
-
-
Visual Inspection: Visually confirm that the this compound is completely dissolved and no solid particles are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer, which can help in identifying the concentration at which the compound starts to precipitate.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, cell culture medium)
-
96-well plate (clear bottom)
-
Multichannel pipette
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Prepare a serial dilution of this compound stock: In a separate 96-well plate, prepare a serial dilution of the this compound DMSO stock.
-
Dispense the aqueous buffer: Add the aqueous buffer to the wells of the assay plate.
-
Add this compound dilutions: Transfer a small, equal volume of each this compound dilution from the stock plate to the corresponding wells of the assay plate containing the buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for any precipitation to occur.
-
Measurement: Measure the light scattering or turbidity of each well using a plate reader.
-
Data Analysis: Plot the measured light scattering/turbidity against the this compound concentration. The concentration at which a sharp increase in light scattering is observed represents the kinetic solubility limit of the compound in that specific buffer.
Visualizations
This compound's Mechanism of Action: The Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A stepwise guide to troubleshooting this compound precipitation in aqueous solutions.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis and Biological Profile of this compound: The Cornerstone for Friedreich Ataxia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Omaveloxolone Dosage for In Vitro Neuroprotection Assays
Welcome to the technical support center for utilizing Omaveloxolone in your in vitro neuroprotection research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a semi-synthetic triterpenoid that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under conditions of oxidative stress, this compound binds to Keap1, a protein that targets Nrf2 for degradation. This binding leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1][3] This ultimately enhances the cell's ability to combat oxidative stress and inflammation, which are key contributors to neurodegeneration.[1][2][3][4]
Q2: What is a recommended starting concentration range for this compound in neuronal cell culture?
A2: Based on in vitro studies, this compound has been shown to be effective in the low nanomolar to low micromolar range. For initial experiments in neuronal cell lines such as SH-SY5Y, a starting concentration range of 10 nM to 1000 nM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations can lead to decreased efficacy and potential cytotoxicity.[5][6]
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can be stored at -20°C for several months. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the key assays to assess the neuroprotective effects of this compound in vitro?
A4: A comprehensive assessment of this compound's neuroprotective effects should include the following assays:
-
Cell Viability Assays: To measure the extent of neuronal cell death. Common assays include MTT, PrestoBlue, or LDH release assays.
-
Mitochondrial Health Assays: To evaluate mitochondrial function, a key target of this compound's protective effects. Assays for mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) are highly recommended.[8][9][10]
-
Reactive Oxygen Species (ROS) Assays: To quantify the reduction in oxidative stress. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are commonly used to measure intracellular ROS levels.[11][12][13]
-
Nrf2 Activation Assays: To confirm the mechanism of action, you can measure the nuclear translocation of Nrf2 or the expression of its downstream target genes (e.g., NQO1, HO-1) using techniques like Western blotting or qPCR.[1][2][3]
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a consistent seeding density across all wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock or slightly increasing the final DMSO concentration (while staying within the non-toxic range). |
| Inconsistent timing of treatments | Adhere to a strict timeline for this compound pre-treatment and the application of the neurotoxic insult. |
| Cell line instability | Regularly check the morphology and doubling time of your cell line. If you observe significant changes, consider starting a new culture from a frozen stock. |
Issue 2: No significant neuroprotective effect observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal protective dose for your specific cell model and insult. |
| Inappropriate pre-incubation time | The time required for this compound to induce the expression of protective genes can vary. Test different pre-incubation times (e.g., 6, 12, 24 hours) before applying the neurotoxic stimulus. |
| Severity of the neurotoxic insult | The concentration of the neurotoxin (e.g., H₂O₂, 6-OHDA) may be too high, causing overwhelming cell death that cannot be rescued. Titrate the concentration of the neurotoxin to induce a moderate level of cell death (e.g., 30-50%). |
| Nrf2 pathway is not activated | Verify Nrf2 activation by performing a Western blot for Nrf2 nuclear translocation or for its downstream targets like NQO1 or HO-1.[1][2][3] If there is no activation, check the integrity of your this compound stock. |
Issue 3: Increased cytotoxicity with this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound concentration | Some studies have reported a biphasic dose-response, with higher concentrations leading to reduced viability.[5] Lower the concentration range in your experiments. |
| High DMSO concentration | Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). |
| Contaminated this compound stock | Prepare a fresh stock solution of this compound from a new vial. |
| Cell sensitivity | Some neuronal cell lines may be more sensitive to chemical treatments. Consider using a lower starting concentration and a more gradual increase in your dose-response experiments. |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against an oxidative insult in a neuronal cell line like SH-SY5Y.
Caption: General experimental workflow for assessing this compound's neuroprotection.
Protocol 2: Nrf2 Signaling Pathway Activation
This diagram illustrates the mechanism of this compound-induced Nrf2 activation.
Caption: this compound activates the Nrf2 signaling pathway.
Quantitative Data Summary
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Nrf2 Activation | BV2 microglia | 10 nM | Increased Nrf2 nuclear translocation and downstream target expression. | [7] |
| Growth Inhibition (GI50) | Glioblastoma cells | 600 - 1000 nM | Induced cell cycle arrest and apoptosis. | [6] |
| Neuroprotection | Differentiated SH-SY5Y | 1 µM - 2.5 µM | Increased cell viability against H₂O₂ induced stress. | [14] |
| Mitochondrial Protection | SH-SY5Y cells | Not specified for this compound, but general protocols exist. | General protocols for TMRE and JC-1 assays are available. | [8][9] |
| ROS Reduction | Rat Astrocytes | Not specified | Attenuated ROS production. | [4] |
Disclaimer: The provided protocols and concentration ranges are intended as a starting point. It is essential to optimize these parameters for your specific experimental setup.
References
- 1. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 13. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Omaveloxolone in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Omaveloxolone in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret your experimental results accurately, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
This compound is a semi-synthetic triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4][5] Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. This compound binds to KEAP1, preventing Nrf2 degradation and allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a wide range of antioxidant and cytoprotective proteins. This ultimately helps to mitigate oxidative stress and inflammation and improve mitochondrial function.[1][4]
Q2: What are the known off-target effects of this compound that I should be aware of in my cell-based assays?
Beyond its effects on the Nrf2 pathway, this compound has been observed to influence other cellular processes, which may lead to unexpected results in your assays. These include:
-
Inhibition of the NF-κB signaling pathway: this compound can suppress the activity of NF-κB, a key regulator of inflammation.[2][5]
-
Modulation of lipid metabolism: Studies have shown that this compound can lead to elevations in total, HDL, and LDL cholesterol, while reducing triglycerides in some contexts.[2][6] This is thought to be related to Nrf2's role in regulating cholesterol efflux transporters and enzymes involved in fatty acid oxidation.[2]
-
Induction of liver enzymes: In clinical settings, transient increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported.[4][7][8] While often not associated with liver injury, this effect should be considered in hepatocyte-based assays.[4]
-
Effects on cell cycle: Some studies suggest that this compound can influence cell cycle progression.
It is important to consider these potential off-target effects when designing experiments and interpreting data.
Troubleshooting Unexpected Results
Q3: My Nrf2 reporter assay shows a biphasic dose-response curve with this compound (activation at lower concentrations, inhibition at higher concentrations). Is this expected?
Yes, a biphasic or bell-shaped dose-response curve is not uncommon for Nrf2 activators like this compound in cell-based assays.[9]
-
Possible Cause: At higher concentrations, this compound may induce cellular stress or off-target effects that counteract the Nrf2 activation or lead to cytotoxicity, thereby reducing the reporter signal.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Use an LDH or other suitable cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cell line.
-
Optimize concentration range: Narrow your experimental concentrations to the range that shows robust Nrf2 activation without significant cytotoxicity.
-
Use a positive control: Include a well-characterized Nrf2 activator (e.g., sulforaphane) to ensure your assay system is responding as expected.
-
Q4: I am observing a decrease in cell viability in my assay at concentrations where I expect to see a protective effect from this compound. What could be the reason?
-
Possible Cause: While this compound is generally cytoprotective at optimal concentrations, high concentrations can lead to cytotoxicity. The threshold for toxicity can vary significantly between different cell types.
-
Troubleshooting Steps:
-
Determine the EC50 and TC50: Conduct a dose-response experiment to determine both the effective concentration for Nrf2 activation (EC50) and the toxic concentration (TC50) in your cell line.
-
Check the health of your cells: Ensure your cells are healthy and not stressed before treatment, as this can increase their sensitivity to compounds.
-
Consider the assay endpoint: Some viability assays can be affected by the compound itself. For example, compounds that alter cellular metabolism might interfere with MTT or resazurin-based assays. Consider using an orthogonal method, such as a live/dead cell stain or an LDH assay, to confirm your findings.
-
Q5: In my Seahorse mitochondrial stress test, this compound treatment is not increasing basal or maximal respiration as expected. What should I investigate?
-
Possible Cause: The effect of this compound on mitochondrial respiration can be cell-type specific and dependent on the baseline metabolic state of the cells. In some cell lines, the primary effect might be a reduction in mitochondrial reactive oxygen species (ROS) rather than a direct increase in oxygen consumption.
-
Troubleshooting Steps:
-
Measure mitochondrial ROS: Use a fluorescent probe (e.g., MitoSOX) to assess if this compound is reducing mitochondrial ROS in your cells.
-
Assess mitochondrial membrane potential: Use a dye like TMRE to see if there are changes in the mitochondrial membrane potential.
-
Check for changes in glycolysis: Analyze the extracellular acidification rate (ECAR) from your Seahorse data to see if there is a compensatory shift in glycolysis.
-
Optimize treatment time: The effects of this compound on mitochondrial function may not be immediate. Consider a longer pre-incubation time with the compound.
-
Quantitative Data on Off-Target Effects
The following table summarizes some of the reported quantitative data on the off-target effects of this compound. It is important to note that these values can be cell-type and assay-dependent.
| Off-Target Effect | Assay/System | Concentration/Dose | Observed Effect | Reference |
| Liver Enzyme Elevation | Clinical Trial (Friedreich's Ataxia) | 150 mg/day | Transient, reversible increases in ALT and AST | [10] |
| Lipid Profile Changes | Preclinical (NASH model) | 10 mg/kg orally | Elevations in serum total, HDL, and LDL cholesterol | [2][6] |
| NF-κB Inhibition | In vitro (Chondrocytes) | 10 and 25 nM | Reduced p-P65/P65 and p-IκBα/IκBα ratios | [11] |
| Cytotoxicity | In vitro (Glioblastoma cells) | 600, 800, 1000 nM | Significant selective cytotoxicity | [12] |
Experimental Protocols
Nrf2 Luciferase Reporter Assay
This protocol is a general guideline for measuring Nrf2 activation using a luciferase reporter cell line.
-
Cell Seeding:
-
Seed your Nrf2-ARE luciferase reporter cells in a white, clear-bottom 96-well plate at a density appropriate for your cell line to reach 80-90% confluency at the end of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., sulforaphane) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity of the treated wells to the vehicle control to determine the fold induction.
-
Seahorse XF Cell Mito Stress Test
This protocol outlines the general steps for assessing mitochondrial function using the Seahorse XF Analyzer.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Pre-treat cells with this compound at the desired concentrations and for the appropriate duration in a standard CO2 incubator.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Acquisition and Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the run.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the injection of each compound.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
LDH Cytotoxicity Assay
This protocol provides a general method for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., lysis buffer).
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the supernatant plate.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
-
Data Acquisition and Analysis:
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
Visualizations
Signaling Pathways
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Profile of this compound: The Cornerstone for Friedreich Ataxia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and TX63682 are hepatoprotective in the STAM mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Monitoring of this compound in Friedreich Ataxia: Results from One Year of Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. editverse.com [editverse.com]
Best practices for long-term storage of Omaveloxolone powder and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of Omaveloxolone powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C or -80°C in a tightly sealed container.[1] One supplier suggests that the powder is stable for up to 3 years at -20°C and for up to 2 years at 4°C.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound prepared in a suitable solvent such as DMSO can be stored long-term at -80°C for up to 2 years, or at -20°C for up to 1 year.[2] For short-term storage, it is recommended to keep solutions at 4°C and use them promptly. To minimize degradation, avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is highly soluble in DMSO, with a solubility of up to 100 mg/mL.[1][2] It is slightly soluble in ethanol and insoluble in water.[3] For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data is limited, forced degradation studies have shown that this compound exhibits relatively low degradation under photolytic conditions compared to other stressors like acid and peroxide.[4] However, as a general best practice for all light-sensitive compounds, it is advisable to protect this compound powder and solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the primary degradation pathways for this compound?
A5: Forced degradation studies indicate that this compound is most susceptible to degradation under acidic, oxidative (peroxide), and reductive conditions. It is more stable under alkaline, thermal, and hydrolytic stress.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder appears discolored (e.g., green/blue tint) | - Impurities from synthesis. - Degradation due to improper storage (exposure to moisture or heat). | - Confirm the certificate of analysis for the expected appearance. One source describes the powder as having a green/blue color.[5] - If the color deviates significantly from the manufacturer's description or if there are concerns about purity, it is recommended to perform a purity analysis (e.g., by HPLC) before use. |
| Difficulty dissolving the powder in DMSO | - The DMSO may have absorbed moisture, which can reduce the solubility of hydrophobic compounds. - Insufficient vortexing or sonication. | - Use fresh, anhydrous DMSO.[1] - Ensure vigorous vortexing. Gentle warming and ultrasonication can also aid in dissolution.[2] |
| Precipitation of this compound in aqueous media for in vitro assays | - this compound is poorly soluble in water. The final concentration of DMSO in the cell culture media may be too low to maintain solubility. | - Ensure the final DMSO concentration in the culture medium is sufficient to keep this compound in solution, typically 0.1% to 0.5%. Always run a vehicle control with the same final DMSO concentration. - Prepare serial dilutions of the this compound stock in culture media just before adding to the cells. |
| Inconsistent results in Nrf2 activation assays | - Degradation of this compound in solution. - Variability in cell passage number or health. - Incorrect final concentration of the compound. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Use cells within a consistent and low passage number range. Ensure high cell viability before treatment. - Carefully verify all dilution calculations and pipetting accuracy. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Reference |
| Long-term | -20°C or -80°C | Up to 3 years at -20°C | [1][2] |
| Short-term | 4°C | Up to 2 years | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Duration | Reference |
| DMSO | -80°C | Up to 2 years | [2] |
| DMSO | -20°C | Up to 1 year | [2] |
Table 3: Stability of this compound under Forced Degradation Conditions
| Condition | Degradation (%) | Reference |
| Acid | 11.7 | [4] |
| Alkali | 2.2 | [4] |
| Peroxide | 15.0 | [4] |
| Reduction | 13.8 | [4] |
| Thermal | 1.9 | [4] |
| Photolytic | 2.4 | [4] |
| Hydrolysis | 3.0 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 554.71 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.55 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound by RP-HPLC
Objective: To determine the purity and assess the degradation of this compound.
Materials and Equipment:
-
This compound sample
-
HPLC system with a PDA or UV detector
-
X-Bridge Phenyl column (150 x 4.6 mm, 3.5 µm)
-
Hexane sulfonic acid
-
Orthophosphoric acid (OPA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
Chromatographic Conditions:
-
Mobile Phase: Prepare a solution of 1.8 g of Hexane sulfonic acid in 1 L of water, adjust pH to 2.5 with OPA. The mobile phase is a mixture of this aqueous solution and ACN in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 219 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: 5 minutes
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in methanol at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the this compound sample to be tested in methanol at a similar concentration to the standard.
-
System Suitability: Inject the standard solution to ensure the system is performing correctly. The theoretical plates should be not less than 2000 and the tailing factor should not be more than 2.0.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to determine the purity. Degradation products will appear as additional peaks.
Mandatory Visualizations
Caption: this compound binds to Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.
References
Omaveloxolone Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experimental results when working with Omaveloxolone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] this compound binds to Keap1, disrupting its interaction with Nrf2.[3] This prevents Nrf2 degradation, leading to its accumulation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a wide range of antioxidant and anti-inflammatory proteins, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[2][4]
Q2: We are observing inconsistent Nrf2 activation in our cell-based assays. What are the potential causes?
Variability in Nrf2 activation assays can stem from several factors:
-
Cell Line and Passage Number: Different cell lines can have varying baseline levels of Nrf2 and Keap1, leading to different responses to this compound. High passage numbers can also lead to genetic drift and altered cellular responses. It's crucial to use a consistent cell line and passage number for all experiments.
-
Compound Potency and Solubility: Ensure the this compound stock solution is properly prepared and stored to maintain its potency. Poor solubility can lead to inaccurate dosing.
-
Treatment Duration and Concentration: The optimal concentration and incubation time for Nrf2 activation can vary between cell types. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific experimental setup.
-
Assay-Specific Variability: The method used to measure Nrf2 activation (e.g., Western blot for Nrf2 protein levels, qPCR for target gene expression, or a reporter assay) has its own sources of variability. Consistent execution of the chosen protocol is critical.
Q3: Our experimental results show high variability in mitochondrial function assays after this compound treatment. What should we check?
Inconsistent results in mitochondrial function assays can be attributed to:
-
Cellular Health: Ensure that the cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells will exhibit altered mitochondrial function, masking the effects of this compound.
-
Assay Conditions: For assays like the Seahorse XF Cell Mito Stress Test, precise cell seeding density is critical. Variations in cell number will directly impact oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).
-
Reagent Quality and Preparation: Use fresh, high-quality reagents for your assays. For fluorescent dyes like TMRE, proper storage and handling are essential to prevent degradation and ensure accurate measurement of mitochondrial membrane potential.
-
Instrument Calibration: Regular calibration and maintenance of equipment, such as plate readers and Seahorse analyzers, are necessary for reproducible results.
Q4: We are seeing conflicting data on Reactive Oxygen Species (ROS) levels after this compound treatment. Why might this be happening?
Measuring ROS can be challenging due to the reactive and transient nature of these molecules. Common sources of variability include:
-
Probe Selection and Handling: Different ROS probes (e.g., DCFDA) have different specificities and can be prone to artifacts. Probes can be light-sensitive and may auto-oxidize, leading to false-positive signals.
-
Cellular State: The baseline ROS level can be influenced by cell density, media conditions, and exposure to light. It is important to have consistent culture conditions and include appropriate controls.
-
Timing of Measurement: ROS production can be an early and transient event. The timing of the measurement after this compound treatment is critical and should be optimized.
Troubleshooting Guides
Nrf2 Activation Assays
| Issue | Potential Cause | Recommended Solution |
| Low or no Nrf2 activation (Western Blot) | Ineffective antibody | Validate the Nrf2 antibody with a known positive control. |
| Insufficient this compound concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| Poor nuclear extraction | Use a validated nuclear extraction protocol and verify the purity of the nuclear fraction with markers like Lamin B1. | |
| High background in Nrf2 Immunofluorescence | Non-specific antibody binding | Increase the blocking time and/or use a different blocking agent (e.g., serum from the secondary antibody host species). |
| Autofluorescence of cells or tissue | Include an unstained control to assess the level of autofluorescence. | |
| Variability in Nrf2 target gene expression (qPCR) | Poor RNA quality | Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Inefficient primer design | Validate qPCR primers for efficiency and specificity. | |
| Reference gene instability | Test multiple reference genes and select the most stable one for your experimental conditions. |
Mitochondrial Function Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Oxygen Consumption Rate (OCR) in Seahorse Assay | Uneven cell seeding | Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. Visually inspect wells before the assay. |
| Suboptimal concentrations of mitochondrial inhibitors | Titrate the concentrations of oligomycin, FCCP, and rotenone/antimycin A for your specific cell type. | |
| Temperature fluctuations | Ensure the instrument and plates are properly equilibrated to the assay temperature. | |
| Low TMRE signal (Mitochondrial Membrane Potential) | Loss of mitochondrial membrane potential due to cell death | Perform a viability assay in parallel to ensure the observed effect is not due to cytotoxicity. |
| Dye quenching | Use the optimal concentration of TMRE to avoid self-quenching. | |
| Incorrect filter sets on the microscope or plate reader | Ensure the excitation and emission wavelengths are appropriate for TMRE (Ex/Em ~549/575 nm). |
Experimental Protocols
Nrf2 Nuclear Translocation by Immunofluorescence
This protocol provides a general framework for visualizing the translocation of Nrf2 to the nucleus following this compound treatment.
Materials:
-
Cells of interest (e.g., BV2 microglial cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Nrf2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary Nrf2 antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Nrf2 translocation is indicated by the co-localization of the Nrf2 signal with the DAPI signal in the nucleus.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the key steps for performing a Seahorse XF Cell Mito Stress Test to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Cells of interest
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a pre-determined optimal density and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium, supplement it, and warm it to 37°C. Adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell plate and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key mitochondrial parameters.
Quantitative Data
Table 1: Effect of this compound on Nrf2 Pathway Protein Expression in BV2 Microglial Cells
| Treatment | Total Nrf2 (Relative Expression) | Nuclear Nrf2 (Relative Expression) | HO-1 (Relative Expression) | NQO1 (Relative Expression) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 | 1.00 ± 0.11 |
| This compound (10 nM) | 1.85 ± 0.21 | 2.50 ± 0.28 | 2.10 ± 0.25 | 1.95 ± 0.22 |
Data are represented as mean ± SEM, normalized to the vehicle control. Data is illustrative and based on findings from Hu et al., 2022.[5]
Table 2: Effect of this compound (50 nM) on Mitochondrial Respiration in Primary Fibroblasts
| Parameter | Control | This compound |
| Basal OCR (pmol/min) | 100 ± 8 | 125 ± 10 |
| Maximal OCR (pmol/min) | 180 ± 15 | 220 ± 18 |
| ATP Production-linked OCR (pmol/min) | 80 ± 7 | 100 ± 9 |
| Basal ECAR (mpH/min) | 50 ± 5 | 65 ± 6 |
Data are represented as mean ± SD, relative to untreated controls. OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data is illustrative and based on findings from Abeti et al., 2022.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for Nrf2 activation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. The Novel Nrf2 Activator this compound Regulates Microglia Phenotype and Ameliorates Secondary Brain Injury after Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Avoiding common pitfalls in Omaveloxolone in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omaveloxolone in in vivo studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering step-by-step guidance to identify and resolve them.
Issue 1: Inconsistent or Lack of Efficacy
Question: We are not observing the expected therapeutic effects of this compound in our animal model. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a lack of efficacy in in vivo studies with this compound. A systematic approach to troubleshooting is crucial.
Potential Causes and Troubleshooting Steps:
-
Drug Formulation and Administration:
-
Improper Formulation: this compound is a lipophilic compound. Ensure it is fully solubilized in the vehicle. Sesame oil has been successfully used as a vehicle for oral gavage in preclinical studies.[1]
-
Incorrect Gavage Technique: Improper oral gavage can lead to aspiration or esophageal damage, affecting drug absorption and causing distress to the animal. Ensure personnel are properly trained in gavage techniques for the specific species.
-
Dose Calculation Errors: Double-check all calculations for dose preparation.
-
-
Pharmacokinetics and Dose Selection:
-
Inadequate Dose: The selected dose may be too low to achieve therapeutic concentrations in the target tissue. Preclinical studies in monkeys have used doses of 10, 30, and 100 mg/kg/day, showing a dose-dependent induction of Nrf2 target genes.[1][2] In a mouse model of nonalcoholic steatohepatitis, oral doses of 1, 3, and 10 mg/kg/day were used.
-
Timing of Efficacy Assessment: The therapeutic effects of this compound may take time to manifest. Ensure the study duration is sufficient to observe the desired outcomes.
-
-
Animal Model and Study Design:
-
Model Suitability: Confirm that the chosen animal model is appropriate and has been validated for the disease being studied.
-
Baseline Variability: High inter-animal variability in disease progression can mask the therapeutic effects. Ensure proper randomization and a sufficient number of animals per group.
-
Experimental Workflow for Troubleshooting Inconsistent Efficacy
Caption: Troubleshooting workflow for inconsistent efficacy.
Issue 2: Elevated Liver Enzymes in Study Animals
Question: We are observing elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in our study animals treated with this compound. Is this a sign of liver toxicity?
Answer:
Elevated aminotransferases are a known effect of this compound and are often not indicative of direct liver toxicity. This phenomenon is generally considered a pharmacodynamic effect related to the drug's mechanism of action as an Nrf2 activator.
Key Points:
-
Nrf2-Mediated Enzyme Induction: The elevation in ALT and AST is believed to be due to the induction of these enzymes as part of the Nrf2-mediated antioxidant response, rather than hepatocellular injury.[3] Preclinical studies in animals have shown these elevations without histological evidence of liver damage.[3]
-
Lack of Other Liver Injury Markers: In most cases, these enzyme elevations are not accompanied by increases in bilirubin or other markers of severe liver dysfunction.[3]
-
Dose-Dependent Effect: The frequency and magnitude of aminotransferase elevations are typically dose-related.[3]
Troubleshooting and Monitoring Protocol:
-
Baseline Measurement: Always measure baseline ALT, AST, and bilirubin levels before initiating this compound treatment.
-
Regular Monitoring: Monitor these liver enzymes and bilirubin periodically throughout the study. For example, weekly for the first month and then bi-weekly.
-
Interpreting the Data:
-
Mild to Moderate Elevations (<5x ULN): If ALT/AST are elevated but bilirubin remains normal and the animals appear healthy, this is likely a pharmacodynamic effect. Continue monitoring.
-
Significant Elevations (>5x ULN) or Accompanied by Elevated Bilirubin: If aminotransferases exceed 5 times the upper limit of normal (ULN), or if there is a concurrent elevation in bilirubin, it is recommended to temporarily discontinue dosing and investigate further.[3]
-
Clinical Signs of Illness: If elevated liver enzymes are accompanied by clinical signs of illness (e.g., weight loss, lethargy, jaundice), discontinue treatment and consult with a veterinarian.
-
Logical Flow for Managing Elevated Liver Enzymes
Caption: Decision tree for managing elevated liver enzymes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[4] this compound works by binding to Keap1, a protein that targets Nrf2 for degradation. This binding prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus, where it activates the transcription of numerous antioxidant and anti-inflammatory genes.[4][5]
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the Nrf2 pathway.
2. What are recommended starting doses for in vivo studies?
Dose selection depends on the animal model and the disease being studied. Based on published preclinical data, here are some suggested starting dose ranges:
-
Mice: 1-10 mg/kg/day, administered orally.
-
Rats: Preclinical studies have used doses up to 10 mg/kg/day.[4]
-
Monkeys: 10-100 mg/kg/day, administered orally.[1]
It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific model and endpoints.
3. How should this compound be formulated for oral administration in rodents?
This compound can be formulated as a suspension in an appropriate vehicle. Sesame oil has been successfully used in preclinical studies with oral gavage administration.[1] It is crucial to ensure the compound is homogenously suspended before each administration.
4. What are the common side effects observed in animal studies?
The most commonly reported side effect in both preclinical and clinical studies is the elevation of liver aminotransferases (ALT and AST), which is generally considered a pharmacodynamic effect.[3][6] Gastrointestinal effects such as diarrhea have also been noted.[6] In some preclinical studies, particularly at higher doses, effects on reproductive parameters have been observed.[4]
5. How can I confirm that this compound is activating the Nrf2 pathway in my study?
Pharmacodynamic biomarkers can be measured to confirm Nrf2 activation. This can be done by assessing the expression of Nrf2 target genes in tissues of interest or in peripheral blood mononuclear cells (PBMCs).[1][2]
Common Nrf2 Target Genes for PD Monitoring:
-
NQO1 (NAD(P)H Quinone Dehydrogenase 1)
-
GSR (Glutathione-Disulfide Reductase)
-
SRXN1 (Sulfiredoxin 1)
-
TXNRD1 (Thioredoxin Reductase 1)
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Induction of Nrf2 Target Genes in Monkey Liver (mRNA Fold Change vs. Vehicle) [1][2]
| Gene | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| NQO1 | ~2.5 | ~4.0 | ~6.0 |
| GSR | ~1.5 | ~2.0 | ~2.5 |
| SRXN1 | ~2.0 | ~3.5 | ~5.0 |
| TXNRD1 | ~1.8 | ~2.8 | ~3.5 |
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Single Oral Dose) [1][7]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 10 mg/kg | 200 - 400 | 4 - 8 | 2000 - 4000 |
| 30 mg/kg | 600 - 1200 | 4 - 8 | 8000 - 15000 |
| 100 mg/kg | 2000 - 4000 | 4 - 8 | 30000 - 60000 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Formulation:
-
Prepare a suspension of this compound in sesame oil at the desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring prior to each use.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Monitoring of Liver Enzymes
-
Blood Collection:
-
Collect blood samples from the animals at baseline and at predetermined time points during the study (e.g., weekly for the first 4 weeks, then bi-weekly).
-
Use appropriate blood collection techniques for the species (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Sample Processing:
-
Process the blood to obtain serum or plasma, according to the requirements of the assay.
-
Store samples at -80°C until analysis.
-
-
Biochemical Analysis:
-
Use a validated biochemical analyzer to measure the levels of ALT, AST, and total bilirubin.
-
-
Data Analysis:
-
Compare the post-treatment values to the baseline values for each animal and to the vehicle-treated control group.
-
Express the results as units per liter (U/L) or as a fold change from baseline.
-
References
- 1. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Omaveloxolone degradation in cell culture media
Welcome to the technical support center for the use of Omaveloxolone in in vitro cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize compound degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is a white to off-white amorphous solid. For cell culture use, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1][2] High concentrations, up to 100 mg/mL (180.27 mM), are achievable in fresh DMSO.[1]
-
Solvent Quality: It is critical to use anhydrous (water-free) DMSO. Moisture can reduce the solubility of this compound.[1]
-
Storage of Stock Solution: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] A safety data sheet suggests long-term storage of the solid compound at these temperatures as well.[3]
-
Working Dilutions: When preparing working dilutions for your experiment, it is best practice to dilute the DMSO stock solution directly into your pre-warmed cell culture media immediately before adding it to your cells. Avoid preparing large volumes of this compound-containing media that will be stored for extended periods.
Q2: What is the stability of this compound in aqueous solutions like cell culture media?
Q3: What factors in my cell culture system could cause this compound to degrade?
A3: Several factors can contribute to the degradation of this compound in a typical cell culture environment:
-
pH: Although this compound is not ionized in the physiological pH range, extreme pH shifts in the media can catalyze degradation.[7] Acidic conditions, in particular, have been shown to cause significant degradation (11.7% under forced conditions).[4] Therefore, maintaining a stable physiological pH (typically 7.2-7.4) with a properly buffered medium (e.g., with HEPES, in addition to bicarbonate) is important.
-
Oxidation and Reduction: Forced degradation studies indicate that this compound is most susceptible to oxidative (15.0% degradation) and reductive (13.8% degradation) conditions.[4] Cell culture media contains various components that can participate in redox reactions. Additionally, cellular metabolism itself generates reactive oxygen species (ROS) which could potentially degrade the compound in the local cell environment.
-
Light Exposure: While formal studies show low photolytic degradation (2.4%), it is still a best practice to minimize the exposure of this compound-containing solutions and media to direct light, especially high-energy light like UV.[4] Routine handling under normal laboratory lighting should be acceptable, but prolonged exposure on the benchtop should be avoided.
-
Interactions with Media Components: The complex mixture of amino acids, vitamins, and other components in cell culture media, particularly in the presence of serum, could potentially interact with this compound. However, specific interactions have not been documented in the literature.
Troubleshooting Guide: Inconsistent Experimental Results
If you are observing high variability or a loss of expected activity with this compound in your cell culture assays, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased compound activity over time in longer experiments (e.g., >48h) | Degradation of this compound in the media at 37°C. | 1. Perform a media change with freshly prepared this compound-containing media every 24-48 hours. 2. Consider performing a time-course experiment to determine the stability of this compound under your specific conditions (See Experimental Protocol section). |
| High variability between replicate wells or plates | Inconsistent preparation of working solutions or uneven exposure to light/heat. | 1. Ensure the DMSO stock solution is fully thawed and vortexed gently before preparing the working dilution. 2. Prepare a single batch of this compound-containing media for all replicate plates to ensure consistency. 3. Minimize the time the plate is outside the incubator during handling. |
| Complete loss of activity | 1. Degraded DMSO stock solution. 2. Incorrect storage. 3. Significant pH shift in the culture media. | 1. Prepare a fresh DMSO stock solution from the solid compound. 2. Verify storage temperatures (-20°C or -80°C). 3. Check the pH of your cell culture media after incubation. If it is acidic (yellow), optimize your cell seeding density or buffering capacity. |
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the results from a stability-indicating RP-HPLC method development study, which provides the best available quantitative data on this compound's susceptibility to various chemical stressors.[4]
| Condition | Treatment | % Degradation | Inference for Cell Culture |
| Acid Hydrolysis | 1N HCl at 60°C for 1 hour | 11.7% | Sensitive to acidic conditions. Maintain stable physiological pH in media. |
| Alkali Hydrolysis | 1N NaOH at 60°C for 1 hour | 2.2% | Relatively stable at basic pH, but extreme alkaline conditions should be avoided. |
| Oxidative Degradation | Peroxide | 15.0% | Highly susceptible to oxidation. Minimize exposure to oxidizing agents and be aware of ROS generated by cells. |
| Reductive Degradation | Reduction | 13.8% | Susceptible to reduction. Be aware of reducing agents in media supplements. |
| Thermal Degradation | 105°C for 3 hours | 1.9% | Very stable at high temperatures for short periods. Standard 37°C incubation is unlikely to cause thermal degradation. |
| Photolytic Degradation | UV/Vis light exposure | 2.4% | Relatively stable under light exposure, but minimizing exposure is still a best practice. |
| Neutral Hydrolysis | Water | 3.0% | Stable in neutral aqueous conditions, suggesting hydrolysis in media at physiological pH is likely slow. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Your Cell Culture System
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium and conditions over a typical experimental time course.
Objective: To quantify the concentration of this compound remaining in cell culture media over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Cell culture plates (6-well plates recommended)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a suitable C18 or Phenyl column (as described in the literature[4])
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane sulfonic acid (or other reagents for mobile phase as per established methods)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Media: Prepare a batch of your complete cell culture medium containing a known final concentration of this compound (e.g., 1 µM). Also, prepare a control batch of media with the same concentration of DMSO but without this compound.
-
Experimental Setup:
-
Add 2 mL of the this compound-containing media to several wells of a 6-well plate ("Test" wells).
-
Add 2 mL of the control media to other wells ("Control" wells).
-
Place the plate in a standard cell culture incubator (37°C, 5% CO₂). You can perform this experiment with or without cells to distinguish between chemical and cell-mediated degradation.
-
-
Time-Point Sampling:
-
T=0: Immediately after preparation, collect a 500 µL aliquot from one of the "Test" wells. This is your starting concentration.
-
T=24h, 48h, 72h (or other relevant time points): At each time point, collect a 500 µL aliquot from a different "Test" well.
-
For all samples, immediately transfer the aliquot to a microcentrifuge tube. If cells are present, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any cells or debris.
-
Transfer the supernatant to a new tube and store it at -80°C until analysis.
-
-
Sample Analysis by RP-HPLC:
-
Thaw the samples.
-
Prepare a standard curve of this compound in your cell culture medium at known concentrations.
-
Analyze the samples and standards using an established RP-HPLC method. A published method uses an X-Bridge Phenyl column (150 x 4.6 mm, 3.5 µm) with a mobile phase of Hexane sulfonic acid buffer (pH 2.5) and Acetonitrile (80:20 v/v) at a flow rate of 1.0 mL/min, with detection at 219 nm.[4]
-
Quantify the peak area corresponding to this compound in your samples against the standard curve to determine the remaining concentration at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.[3]
Caption: this compound inhibits Keap1, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression.
Experimental Workflow for Stability Assessment
This diagram illustrates the key steps for determining the stability of this compound in your cell culture media.
Caption: Workflow for quantifying this compound stability in cell culture media over time using RP-HPLC.
Troubleshooting Logic for Compound Instability
Use this decision tree to troubleshoot experiments where this compound activity is lower than expected.
Caption: A decision tree to diagnose and resolve issues related to this compound instability in cell culture.
References
- 1. Synthesis and Biological Profile of this compound: The Cornerstone for Friedreich Ataxia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Therapeutics Targeting Oxidative Stress in Autosomal Recessive Cerebellar Ataxia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the mechanisms of food effect on this compound pharmacokinetics through physiologically based biopharmaceutics modeling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent Seahorse assay results with Omaveloxolone treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results when performing Seahorse XF assays with Omaveloxolone treatment.
Troubleshooting Guides
Issue 1: High variability in Oxygen Consumption Rate (OCR) between this compound-treated wells.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during seeding. After seeding, allow the plate to rest at room temperature for one hour before transferring to the incubator to promote even cell distribution.[1][2][3] |
| Inconsistent this compound Treatment | Prepare a fresh stock solution of this compound for each experiment. Ensure accurate and consistent pipetting of the drug across all treatment wells. Use an electronic pipette for improved consistency if available.[1] |
| Edge Effects | Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the moat of the XFp miniplate with sterile water or PBS to minimize evaporation.[4] |
| Cell Stress During Assay | Minimize the time cells are in the non-CO2 incubator before the assay. Ensure the assay medium is pre-warmed to 37°C. |
Issue 2: Unexpected decrease in basal and maximal respiration in this compound-treated cells.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cellular Toxicity at High Concentrations | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. While this compound is generally reported to improve mitochondrial function, high concentrations could have off-target effects.[5] |
| Incorrect Normalization | Normalize OCR data to cell number post-assay using a reliable method such as the Agilent Seahorse XF Imaging and Normalization System or a standard cell viability assay (e.g., CyQUANT).[6] |
| Sub-optimal FCCP Concentration | The optimal concentration of the uncoupler FCCP can vary between cell types and under different treatment conditions. Titrate FCCP to determine the concentration that yields the maximal OCR for both vehicle and this compound-treated cells.[7][8][9] |
| Altered Substrate Utilization | This compound, through Nrf2 activation, may alter cellular metabolism and substrate preference.[10][11] Ensure the assay medium contains appropriate substrates (e.g., glucose, pyruvate, glutamine) to support cellular respiration.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cellular respiration in a Seahorse assay?
A1: this compound is an activator of the Nrf2 pathway, which is known to play a role in cellular defense against oxidative stress and in improving mitochondrial function.[10][14][15] Therefore, treatment with an optimal concentration of this compound is generally expected to enhance mitochondrial respiration, potentially leading to an increase in basal and maximal oxygen consumption rates (OCR).[5][16] However, the specific effects can be cell-type dependent and influenced by the underlying cellular health and metabolic state.[5]
Q2: How does this compound's mechanism of action relate to Seahorse assay readouts?
A2: this compound activates Nrf2, which in turn upregulates the expression of antioxidant genes and genes involved in mitochondrial biogenesis.[10][11][17] This can lead to improved mitochondrial health and efficiency. In a Seahorse assay, this may be reflected as:
-
Increased Basal Respiration: Indicating a higher baseline mitochondrial activity.
-
Increased Maximal Respiration: Suggesting a greater capacity to respond to energy demands.
-
Increased Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating improved mitochondrial fitness and ability to handle stress.
Q3: My Seahorse results with this compound are inconsistent. What are the first troubleshooting steps I should take?
A3: Start by reviewing your experimental workflow for potential sources of variability. Key areas to check include:
-
Cell Seeding: Ensure your cell seeding is consistent across all wells.[1][2][3]
-
Drug Preparation and Dosing: Verify the concentration and consistent application of this compound.
-
Assay Protocol: Confirm that the assay setup, including calibration and injection steps, was performed correctly.[8][18]
-
Normalization: Ensure you are using a reliable method to normalize your data.[6]
Q4: Could this compound be affecting the pH of the assay medium and influencing the ECAR readings?
A4: While not a commonly reported issue, it is possible that a high concentration of any compound could affect the pH of the assay medium. To minimize this risk, ensure that the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including controls. If you suspect pH issues, you can measure the pH of the assay medium with and without this compound before the assay.
Experimental Protocols
Protocol 1: General Seahorse XF Cell Mito Stress Test with this compound Treatment
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells at the empirically determined optimal density in a Seahorse XF96 or XFp cell culture microplate.[3][19]
-
Include wells for background correction (medium only).[3][4]
-
Allow the plate to rest at room temperature for 1 hour before placing it in a 37°C CO2 incubator overnight.[1][2][3]
-
-
This compound Treatment:
-
The following day, treat cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Seahorse XF Cartridge Preparation:
-
Assay Plate Preparation:
-
Compound Loading:
-
Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.[8]
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and run the Mito Stress Test protocol.
-
-
Data Normalization:
-
After the assay, normalize the OCR data to cell number using a preferred method.[6]
-
Signaling Pathways and Workflows
Caption: this compound activates the Nrf2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent Seahorse assay results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. unige.ch [unige.ch]
- 4. hpst.cz [hpst.cz]
- 5. Frontiers | Variable effects of this compound (RTA408) on primary fibroblasts with mitochondrial defects [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. hpst.cz [hpst.cz]
- 13. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. ataxia.org [ataxia.org]
- 16. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpu.edu.cn [cpu.edu.cn]
Validation & Comparative
Omaveloxolone's Neuroprotective Profile: A Comparative Analysis in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of omaveloxolone, an investigational compound, against other relevant alternatives in various neuronal cell lines. The data presented herein is a synthesis of publicly available experimental findings, intended to offer an objective overview for research and drug development purposes.
Abstract
This compound has demonstrated significant neuroprotective properties across multiple preclinical studies. Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1] By activating Nrf2, this compound mitigates oxidative stress and inflammation, two critical factors in the pathogenesis of many neurodegenerative diseases.[1] This guide summarizes the quantitative data from in vitro studies, comparing the efficacy of this compound with other Nrf2 activators and neuroprotective agents in protecting neuronal cells from various insults.
Comparative Efficacy of this compound
This compound's neuroprotective effects have been evaluated in several cell lines, including primary cortical neurons, cerebellar granule neurons, fibroblasts, and microglial cells.[2][3] Its efficacy is often compared to other Nrf2 activators, such as bardoxolone methyl and sulforaphane.
Table 1: Comparison of Retinal Ganglion Cell (RGC) Survival with Nrf2 Activators in a Model of Ischemic Optic Neuropathy
| Treatment Group | RGC Survival Rate (Central Retina) | RGC Survival Rate (Mid-peripheral Retina) |
| Sham | 100% | 100% |
| AION + PBS (Vehicle) | 32.6% | 53.1% |
| AION + this compound (RTA 408) 10 mg/kg | 72.3% | 79.1% |
| AION + this compound (RTA 408) 20 mg/kg | 44.8% | 56.3% |
| AION + Bardoxolone Methyl (RTA 402) 20 mg/kg | 87.8% | 89.5% |
| AION + Bardoxolone Methyl (RTA 402) 40 mg/kg | 84.5% | 87.9% |
Data adapted from a study on a rodent model of anterior ischemic optic neuropathy (rAION).[4]
In a rodent model of ischemic optic neuropathy, both this compound and bardoxolone methyl demonstrated protective effects on retinal ganglion cells.[4][5] However, in this specific study, bardoxolone methyl (RTA 402) showed a higher rate of RGC survival compared to this compound (RTA 408) at the tested concentrations.[4]
Table 2: Neuroprotective Effects of this compound and Sulforaphane in Neuronal Cell Lines
| Compound | Cell Line | Insult | Key Findings |
| This compound | Cerebellar Granule Neurons (from Friedreich's Ataxia mouse models) | Hydrogen Peroxide | Significant protection from oxidative stress-induced cell death.[2] |
| Primary Cortical Neurons | Hypomagnesemia | Protection from hypomagnesemia-induced cell death.[2] | |
| BV2 Microglial Cells | Oxygen-Hemoglobin Stress | Attenuated reactive oxygen species (ROS) generation and preserved mitochondrial potential.[6] | |
| Sulforaphane | SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine | Protected against neuronal apoptosis and increased total glutathione levels.[7] |
| Primary Neuronal Cultures | Magnesium removal (to model seizure-like activity) | Blunted ROS elevation and prevented neuronal cell death. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Nrf2 Pathway Activation
This compound activates the Nrf2 pathway by inhibiting its primary repressor, Kelch-like ECH-associated protein 1 (Keap1).[1] This leads to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant and cytoprotective genes.[1]
Caption: this compound activates the Nrf2 pathway.
Experimental Workflow: Assessing Neuroprotection using a Cell Viability Assay
A common method to validate the neuroprotective effects of a compound is to induce cellular stress and measure cell viability in the presence and absence of the compound.
Caption: General workflow for a cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing cell viability and can be adapted for various neuronal cell lines.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound, alternative compounds, or vehicle control. Incubate for the desired pre-treatment time (e.g., 1-24 hours).
-
Induction of Cytotoxicity: Introduce the neurotoxic agent (e.g., hydrogen peroxide, rotenone, or glutamate) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the unprotected control group (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group. Compare the viability of cells treated with this compound and other compounds to the vehicle-treated, insult-exposed group to determine the degree of neuroprotection.
Nrf2 Activation Assay (Reporter Gene Assay)
This protocol describes a method to quantify the activation of the Nrf2 pathway.
Materials:
-
Cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Cell culture reagents.
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the ARE-luciferase reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other Nrf2 activators for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of Nrf2 activation.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle-treated control.
Conclusion
The available in vitro data consistently demonstrate the neuroprotective effects of this compound across various neuronal cell models. Its mechanism of action through the potent activation of the Nrf2 pathway provides a strong rationale for its therapeutic potential in neurodegenerative diseases characterized by oxidative stress and inflammation. While direct comparative studies with a broad range of other neuroprotective agents are still emerging, the existing evidence positions this compound as a significant compound of interest for further investigation in the field of neuroprotection. The provided experimental protocols offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allevi3d.com [allevi3d.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Omaveloxolone and Bardoxolone Methyl: Nrf2 Activators in Clinical Development
An objective analysis of two structurally related Nrf2 activators, Omaveloxolone and Bardoxolone Methyl, reveals distinct clinical trajectories and therapeutic targets. While both molecules modulate the Nrf2 pathway to combat oxidative stress and inflammation, their clinical applications, efficacy, and safety profiles diverge significantly.
This compound, marketed as SKYCLARYS®, is the first FDA-approved treatment for Friedreich's Ataxia, a rare, inherited neurodegenerative disorder.[1][2] Bardoxolone Methyl has been investigated for the treatment of chronic kidney disease (CKD) in patients with Alport syndrome, though its path to approval has faced challenges.[3] This guide provides a detailed comparison of their mechanisms of action, clinical trial data, and experimental protocols to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Nrf2 Pathway
Both this compound and Bardoxolone Methyl are semi-synthetic triterpenoid compounds that function as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.[6]
Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for degradation.[7] In the presence of oxidative or electrophilic stress, or upon binding of activators like this compound and Bardoxolone Methyl to KEAP1, Nrf2 is stabilized and translocates to the nucleus.[7][8] There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of antioxidant and cytoprotective proteins.[9]
While both drugs share this fundamental mechanism, subtle differences in their molecular interactions and downstream effects may contribute to their distinct clinical profiles.[10][11]
References
- 1. This compound for the treatment of Friedreich ataxia: clinical trial results and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hcplive.com [hcplive.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. The Effects of Two Nrf2 Activators, Bardoxolone Methyl and this compound, on Retinal Ganglion Cell Survival during Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Omaveloxolone in Friedreich's Ataxia: A Comparative Efficacy Guide for Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Omaveloxolone's efficacy in various preclinical models of Friedreich's Ataxia (FA), juxtaposed with other therapeutic alternatives. The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of this compound's performance and to inform future research and development endeavors.
Abstract
Friedreich's ataxia is a debilitating neurodegenerative disorder characterized by a deficiency in the mitochondrial protein frataxin, leading to oxidative stress and mitochondrial dysfunction. This compound, a novel Nrf2 activator, has emerged as a promising therapeutic agent. This guide cross-validates its efficacy by comparing its performance against other compounds in distinct FA models, providing a comprehensive overview of its preclinical profile.
Mechanism of Action: The Nrf2 Pathway
This compound's primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] In FA, Nrf2 activity is suppressed, contributing to the pathological cascade of oxidative stress and mitochondrial injury.[3] this compound works by inhibiting the Keap1-dependent degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a battery of antioxidant and cytoprotective genes. This, in turn, helps to restore redox balance, improve mitochondrial function, and reduce inflammation.[4][5]
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
Comparative Efficacy in a Cardiac Model of Friedreich's Ataxia
A key feature of FA is cardiomyopathy, which is a major cause of mortality. A study utilizing a cardiac-specific frataxin knockout mouse model (FXN-cKO) provided a direct comparison between this compound and another Nrf2 activator, Dimethyl Fumarate (DMF).
Experimental Protocol: Echocardiography in FXN-cKO Mice
-
Animal Model: Conditional Fxnflox/null::MCK-Cre knockout (FXN-cKO) mice, which mimic late-stage severe cardiomyopathy in FA.[6]
-
Treatment: Mice were treated with either this compound or DMF.
-
Assessment: Cardiac function was evaluated using echocardiography to measure parameters such as Left Ventricular (LV) Mass, LV Diameter, Ejection Fraction (EF), and Fractional Shortening (FS).
-
Procedure: Transthoracic echocardiography was performed on anesthetized mice using a high-resolution ultrasound system. M-mode images were acquired from the parasternal short-axis view at the level of the papillary muscles to measure LV dimensions at end-diastole and end-systole. These measurements were then used to calculate EF and FS.
Quantitative Data: this compound vs. Dimethyl Fumarate in FXN-cKO Mice
| Parameter | Wild-Type (Control) | FXN-cKO (Untreated) | FXN-cKO + this compound | FXN-cKO + Dimethyl Fumarate (DMF) |
| LV Mass (mg) | ~100 | ~180 | ~130 | No significant improvement |
| LV Diameter in Systole (mm) | ~1.5 | ~3.5 | ~2.5 | No significant improvement |
| Ejection Fraction (%) | ~60 | ~25 | ~45 | No significant improvement |
| Fractional Shortening (%) | ~35 | ~12 | ~22 | No significant improvement |
Data are approximated from graphical representations in the cited literature and presented for comparative purposes.
The results indicate that while both this compound and DMF are Nrf2 activators, this compound demonstrated superior efficacy in improving cardiac function in this FA mouse model.[6][7]
Comparative Efficacy in a Neurological Model of Friedreich's Ataxia
A doxycycline-inducible frataxin knockdown mouse model (FXNKD) that recapitulates some of the neurological deficits of FA was used to assess the efficacy of this compound and DMF on motor function.
Experimental Protocols: Behavioral Testing in FXNKD Mice
-
Animal Model: Doxycycline-inducible shRNA-mediated frataxin knockdown (FXNKD) mice.
-
Treatment: Mice were treated with either this compound or Dimethyl Fumarate (DMF).
-
Assessments: A battery of behavioral tests was conducted to evaluate motor coordination, strength, and activity.
-
Purpose: To assess motor coordination and balance.[8]
-
Procedure: Mice are placed on a rotating rod that accelerates at a set rate. The latency to fall from the rod is recorded.[9][10][11] The test is typically repeated over several trials and days to also assess motor learning.[8]
-
Purpose: To measure muscle strength.[12]
-
Procedure: The mouse is held by its tail and allowed to grasp a metal grid or bar connected to a force meter. The mouse is then gently pulled backward, and the peak force exerted before it loses its grip is recorded.[13][14][15] This is usually repeated for three trials, and the average is taken.[12]
-
Purpose: To evaluate locomotor activity and anxiety-like behavior.[16][17][18]
-
Procedure: A mouse is placed in the center of an open, square arena, and its movements are tracked by an automated system for a set period.[16][17] Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena (thigmotaxis), and rearing frequency.[18][19][20]
Quantitative Data: this compound vs. Dimethyl Fumarate in FXNKD Mice
A study assessing the behavioral phenotype of the FXNKD mouse model reported that despite the use of a battery of sensitive behavioral tests, no significant benefits were observed with either this compound or Dimethyl Fumarate treatment.[21] This suggests that in this particular neurological model, the Nrf2 activation by either compound was not sufficient to rescue the observed motor deficits.
Caption: A generalized workflow for the preclinical evaluation of this compound in FA mouse models.
Discussion and Future Directions
The preclinical data for this compound in Friedreich's Ataxia models demonstrates a clear benefit in the context of cardiomyopathy, outperforming another Nrf2 activator, Dimethyl Fumarate. This suggests a potential for this compound to address the life-threatening cardiac complications of FA.
However, the lack of observed efficacy in the neurological behavioral tests in the FXNKD mouse model for both this compound and DMF highlights the complexity of translating therapeutic effects from one organ system to another and from preclinical models to clinical outcomes.[21] It is important to note that the MOXIe clinical trial did show a statistically significant improvement in the modified Friedreich's Ataxia Rating Scale (mFARS) in patients treated with this compound, indicating a neurological benefit in humans.[4] The discrepancy between the preclinical neurological model and clinical results may be due to limitations of the animal model in fully recapitulating the human disease, differences in treatment duration, or other translational factors.
Future preclinical studies should focus on:
-
Investigating this compound in other FA neurological models that may have better predictive validity.
-
Directly comparing this compound with other therapeutic classes, such as antioxidants or gene therapies, in both cardiac and neurological models.
-
Elucidating the specific downstream targets of Nrf2 activation by this compound that contribute to its therapeutic effects in different tissues.
This comparative guide underscores the importance of utilizing multiple preclinical models to build a comprehensive understanding of a drug's efficacy profile. While this compound shows significant promise, particularly for FA-associated cardiomyopathy, further research is warranted to fully delineate its therapeutic potential for the neurological aspects of the disease.
References
- 1. dovepress.com [dovepress.com]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. This compound: potential new agent for Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, But Not Dimethyl Fumarate, Improves Cardiac Function in Friedreich's Ataxia Mice With Severe Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ataxia.org [ataxia.org]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. ataxia.org [ataxia.org]
- 13. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. treat-nmd.org [treat-nmd.org]
- 16. scantox.com [scantox.com]
- 17. MPD: JaxCC1: project protocol [phenome.jax.org]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. Open Field Test [protocols.io]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
Independent verification of Omaveloxolone's binding affinity to Keap1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of omaveloxolone's binding affinity to its molecular target, Kelch-like ECH-associated protein 1 (Keap1), in the context of other known Keap1 inhibitors. Due to the proprietary nature of specific binding affinity data for this compound, this comparison leverages data from its structural predecessor, bardoxolone methyl, and other independently characterized molecules.
Executive Summary
This compound is an oral, semi-synthetic triterpenoid approved for the treatment of Friedreich's ataxia.[1][2] Its mechanism of action involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][4][5] this compound achieves this by binding to Keap1, a negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[3][4][5] While direct, independently verified quantitative data on this compound's binding affinity to Keap1 is not publicly available, information from regulatory documents and scientific literature confirms it as a reversible covalent inhibitor of Keap1.[1] This guide presents a comparative analysis based on the available data for analogous compounds and outlines the standard experimental procedures used to determine such binding affinities.
Comparative Binding Affinity of Keap1 Inhibitors
While a specific Kd or IC50 value for this compound's binding to Keap1 is not publicly disclosed, the activity of its close analog, bardoxolone methyl (CDDO-Me), provides a valuable benchmark. The following table summarizes the binding affinities of several compounds to Keap1, as determined in independent studies.
| Compound | Type of Inhibitor | Binding Affinity (IC50/EC50/Kd) | Assay Type | Reference |
| Bardoxolone Methyl (CDDO-Me) | Covalent | EC50: 9.2 nM | ARE Reporter Assay (Cell-based) | Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC - PubMed Central - NIH |
| Compound 7 | Covalent | EC50: 136 nM (R-enantiomer) | Nrf2 Translocation Assay | Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC - PubMed Central - NIH |
| Compound 11 | Covalent | EC50: 62 nM | Nrf2 Translocation Assay | Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC - PubMed Central - NIH |
| Fragment 1 | Non-covalent | Kd: ~0.7 mM | Surface Plasmon Resonance | Fragment-Based Drug Discovery of Novel High-affinity, Selective, and Anti-inflammatory Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction - PubMed Central |
| Compound 19 | Non-covalent | Ki: 23 nM | Fluorescence Polarization | Fragment-Based Drug Discovery of Novel High-affinity, Selective, and Anti-inflammatory Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction - PubMed Central |
Signaling Pathway and Mechanism of Action
This compound modulates the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound covalently and reversibly binds to a specific cysteine residue (Cys151) on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.
Figure 1: this compound's mechanism of action in the Keap1-Nrf2 signaling pathway.
Experimental Protocols for Determining Binding Affinity
The binding affinity of small molecules to Keap1 is commonly determined using various biophysical and biochemical assays. A widely used method is the Fluorescence Polarization (FP) assay.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. Small molecule inhibitors that compete with the labeled peptide for binding to Keap1 will cause a decrease in the fluorescence polarization signal.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant Keap1 protein (Kelch domain).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated).
-
Assay buffer (e.g., HEPES buffer with appropriate salts and detergents).
-
Test compound (this compound or other inhibitors) at various concentrations.
-
384-well black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a solution of the fluorescently labeled Nrf2 peptide and Keap1 protein in the assay buffer. b. Add the test compound at serially diluted concentrations to the wells of the microplate. c. Add the Keap1/labeled-peptide mixture to the wells. d. Include control wells containing:
- Labeled peptide only (minimum polarization).
- Labeled peptide and Keap1 (maximum polarization). e. Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium. f. Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: a. The percentage of inhibition is calculated for each concentration of the test compound. b. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the labeled peptide binding) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion
While a precise, independently verified binding affinity for this compound to Keap1 remains proprietary, its mechanism as a potent Nrf2 activator is well-documented. By functioning as a reversible covalent inhibitor of Keap1, this compound effectively upregulates the cellular antioxidant response. The comparative data from its structural analog, bardoxolone methyl, and other Keap1 inhibitors, along with the detailed experimental protocols, provide a robust framework for researchers to understand and evaluate the interaction of this compound with its target. Further independent studies are warranted to fully elucidate the quantitative aspects of this interaction and to place this compound's binding affinity in a broader comparative context.
References
Comparing the antioxidant capacity of Omaveloxolone to other known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Omaveloxolone, an orally active, semi-synthetic triterpenoid, against other well-established antioxidants. While traditional antioxidants directly neutralize free radicals, this compound employs an indirect mechanism by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response. This guide delves into the mechanistic differences, presents available experimental data, and provides an overview of the methodologies used to assess its antioxidant effects.
Mechanistic Distinction: Indirect vs. Direct Antioxidant Action
This compound's antioxidant properties are not derived from direct radical scavenging, a hallmark of antioxidants like Vitamin C and Vitamin E. Instead, it functions as an Nrf2 activator.[1][2] Under normal conditions, Nrf2 is kept inactive by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). This compound binds to Keap1, preventing the degradation of Nrf2.[3][4] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the DNA. This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[5]
This indirect mechanism provides a broader and more sustained antioxidant response compared to the stoichiometric, one-to-one interaction of direct antioxidants.
Comparative Overview of Antioxidant Mechanisms
| Feature | This compound (Nrf2 Activator) | Traditional Antioxidants (e.g., Vitamin C, Vitamin E, Trolox) |
| Primary Mechanism | Indirect: Activates the Nrf2 pathway to upregulate endogenous antioxidant enzymes.[1][2] | Direct: Donate electrons to neutralize free radicals directly. |
| Mode of Action | Catalytic and sustained: One molecule can lead to the production of many antioxidant enzyme molecules. | Stoichiometric: One molecule of antioxidant neutralizes one or a few free radicals. |
| Specificity | Broad-spectrum: Induces a wide array of antioxidant and cytoprotective genes.[5] | Generally specific to certain types of free radicals. |
| Cellular Location | Primarily intracellular, acting on a key regulatory pathway. | Can act both intracellularly and extracellularly, depending on their solubility (e.g., Vitamin C is water-soluble, Vitamin E is lipid-soluble). |
| Examples of Effects | Increased synthesis of glutathione, enhanced activity of antioxidant enzymes (e.g., NQO1, HO-1).[5] | Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). |
Experimental Evidence of Antioxidant Capacity
However, cellular assays have provided qualitative and semi-quantitative evidence of its antioxidant effects:
| Experimental Observation | Cell/Animal Model | Method | Finding |
| Reduction of Reactive Oxygen Species (ROS) | Cultured rat astrocytes | Not specified | Treatment with this compound attenuated ROS production induced by IL-1β.[1] |
| Reduction of ROS | Cultured BV2 microglial cells | Not specified | This compound promoted the expression of antioxidant proteins and reduced the generation of ROS in the context of oxygen-hemoglobin stress.[1] |
| Increased Glutathione Levels | Patient-derived cells (Friedreich's ataxia) | Not specified | This compound increased the resistance of mitochondria to oxidative stress by increasing glutathione levels.[1] |
| Induction of Nrf2 Target Genes | Cynomolgus monkeys | Quantigene Plex 2.0 technology | Oral administration of this compound led to a dose-dependent induction of Nrf2 target genes (NQO1, SRXN1, TXNRD1, GSR, AKR1C1) in the liver, lung, and brain.[6] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are proprietary to the conducting researchers. However, this section outlines the general principles and common methodologies for the key experiments used to evaluate the antioxidant effects of Nrf2 activators like this compound.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay is used to measure the levels of intracellular ROS. A common method involves the use of a cell-permeable fluorogenic probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Principle: H2DCFDA is non-fluorescent until the acetate groups are cleaved by intracellular esterases to form H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
General Protocol:
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
-
Loading with H2DCFDA: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with H2DCFDA solution (typically 10-25 µM) in the dark at 37°C for 30-60 minutes.
-
Washing: Remove the H2DCFDA solution and wash the cells to remove any excess probe.
-
Treatment: Add the test compounds (this compound, positive and negative controls) to the cells and incubate for the desired period.
-
Induction of Oxidative Stress (Optional): To induce ROS production, cells can be treated with an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm and ~535 nm, respectively).
Measurement of Nrf2 Target Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA levels of Nrf2 target genes to confirm the activation of the Nrf2 pathway.
Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
General Protocol:
-
Cell/Tissue Treatment: Treat cells or animals with this compound.
-
RNA Extraction: Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and a cDNA synthesis kit.
-
qRT-PCR: Perform the real-time PCR reaction using the synthesized cDNA, gene-specific primers for the Nrf2 target genes (e.g., NQO1, HO-1), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin). The fold change in gene expression in treated samples is calculated relative to untreated controls.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the Nrf2 activation pathway of this compound and a generalized workflow for comparing its antioxidant capacity with that of direct antioxidants.
Caption: this compound's Nrf2 Activation Pathway.
Caption: Experimental Workflow for Comparing Antioxidant Mechanisms.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Safety and efficacy of this compound v/s placebo for the treatment of Friedreich's ataxia in patients aged more than 16 years: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the novel Nrf2 activator this compound in primates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Omaveloxolone for the Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Omaveloxolone (formerly RTA 408) is a novel, semi-synthetic oleanane triterpenoid that has garnered significant attention for its therapeutic potential, particularly in neurodegenerative diseases such as Friedreich's Ataxia, for which it has received FDA approval.[1] Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[2][3] This guide provides a comprehensive assessment of the specificity of this compound for the Nrf2 pathway, comparing its performance with other Nrf2 activators and providing supporting experimental data and methodologies.
Mechanism of Action: Nrf2 Activation and Beyond
Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or through the action of pharmacological activators like this compound, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
While this compound is a potent activator of the Nrf2 pathway, it is not entirely specific. Evidence suggests that it also inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] This dual activity contributes to its overall therapeutic effect by simultaneously combating oxidative stress and inflammation. However, the quantitative specificity of this compound for Nrf2 over NF-κB and other potential off-target pathways is a key area of ongoing research.
Comparative Analysis of Nrf2 Activators
To contextualize the specificity of this compound, it is useful to compare it with other known Nrf2 activators. The following table summarizes key data for this compound and a related compound, Bardoxolone Methyl.
| Feature | This compound (RTA 408) | Bardoxolone Methyl (RTA 402/CDDO-Me) | Other Nrf2 Activators |
| Primary Target | Nrf2 | Nrf2 | Nrf2 |
| Secondary Target(s) | NF-κB (inhibition)[2][3][4][5] | NF-κB (inhibition)[4] | Varies (e.g., Oltipraz, Ursodiol)[6] |
| Mechanism of Nrf2 Activation | Covalent modification of Keap1[6] | Covalent modification of Keap1[6] | Electrophilic interaction with Keap1[6] |
| Reported Efficacy (Clinical) | Improved neurological function in Friedreich's Ataxia[7][8] | Investigated for chronic kidney disease (Phase III halted due to safety concerns)[6] | Varies by compound and indication[6] |
| Reported Side Effects | Elevated transaminases, changes in cholesterol and B-type natriuretic peptide (BNP) | Cardiovascular safety issues[6] | Varies |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Caption: Nrf2 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for assessing Nrf2 activator specificity.
Key Experimental Protocols
1. Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.
-
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HepG2) in a multi-well plate. Transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control and a known Nrf2 activator as a positive control.
-
Cell Lysis and Luminescence Measurement: Following the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value, representing the concentration at which 50% of the maximal response is achieved.
-
2. Electrophoretic Mobility Shift Assay (EMSA) for Nrf2-ARE Binding
EMSA, or gel shift assay, is used to detect the specific binding of proteins, such as Nrf2, to DNA sequences like the ARE.
-
Principle: A radiolabeled or fluorescently labeled DNA probe containing the ARE sequence is incubated with nuclear extracts from cells treated with a potential Nrf2 activator. If Nrf2 is activated and has translocated to the nucleus, it will bind to the ARE probe. When this mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
-
Methodology:
-
Nuclear Extract Preparation: Treat cells with this compound or other compounds. After treatment, harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the ARE consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled ARE probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: Separate the binding reaction products on a native polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by scanning with a fluorescence imager (for fluorescent probes). The presence of a slower-migrating band in the lanes with nuclear extracts from treated cells indicates Nrf2-ARE binding. Specificity can be confirmed by adding an excess of unlabeled "cold" ARE probe (which should compete for binding and reduce the shifted band) or a non-specific probe (which should not).
-
3. Proteomic Analysis for Off-Target Identification
Mass spectrometry-based proteomics can provide a global and unbiased assessment of changes in the cellular proteome following drug treatment, enabling the identification of potential off-target effects.
-
Principle: Cells are treated with the compound of interest, and the total protein content is extracted and digested into peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The resulting spectra are used to identify and quantify thousands of proteins. By comparing the protein abundance between treated and untreated cells, researchers can identify proteins and pathways that are significantly altered by the drug, beyond the intended target.
-
Methodology:
-
Cell Culture and Treatment: Grow cells and treat them with this compound or a vehicle control for a specified period.
-
Protein Extraction and Digestion: Lyse the cells and extract the total protein. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control. Pathway analysis tools can then be used to determine which cellular pathways are most affected by the treatment, providing insights into potential off-target effects.
-
Conclusion
This compound is a potent activator of the Nrf2 pathway, a key mechanism for its therapeutic efficacy. However, its activity is not entirely specific, as it also demonstrates inhibitory effects on the pro-inflammatory NF-κB pathway. This dual action may be beneficial in diseases with both oxidative stress and inflammatory components. A thorough assessment of its specificity requires a combination of targeted assays, such as luciferase reporter assays and EMSA, to quantify its on-target activity, and global approaches, like proteomic analysis, to identify potential off-target effects. By employing these methodologies, researchers can gain a more complete understanding of the molecular mechanisms of this compound and other Nrf2 activators, facilitating the development of more specific and effective therapeutics.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits IL-1β-induced chondrocyte apoptosis through the Nrf2/ARE and NF-κB signalling pathways in vitro and attenuates osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacodynamics, and potential benefit of this compound in Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in Friedreich's Ataxia: Delayed-Start Analysis of the MOXIe Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Omaveloxolone Clinical Trial Data for Neurological Outcomes in Friedreich's Ataxia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for omaveloxolone, the first and only FDA-approved treatment for Friedreich's ataxia (FA) in patients aged 16 years and older.[1][2][3][4][5][6][7][8] The objective is to present a clear comparison of this compound's performance against placebo, supported by detailed experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic landscape of this rare neurodegenerative disorder.
Introduction to this compound and Friedreich's Ataxia
Friedreich's ataxia is a rare, inherited neurodegenerative disease characterized by progressive damage to the nervous system, leading to impaired coordination, muscle weakness, and other debilitating symptoms.[5][7][9] The disease is caused by a mutation in the frataxin gene, which results in reduced expression of the mitochondrial protein frataxin, leading to mitochondrial dysfunction and oxidative stress.[1][9] this compound (brand name SKYCLARYS) is a novel, orally administered therapeutic agent that has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular response to oxidative stress.[1][9][10][11] By activating Nrf2, this compound is thought to mitigate oxidative damage, improve mitochondrial function, and reduce inflammation, thereby slowing the progression of neurological damage in FA patients.[9][10][11][12]
Prior to the approval of this compound, treatment for Friedreich's ataxia was primarily supportive and symptomatic, focusing on physical therapy, occupational therapy, and management of complications such as heart disease and diabetes.[3][8][13][14]
Quantitative Data Summary: The MOXIe Trial
The pivotal clinical trial for this compound was the MOXIe (MOXIe Part 2) study, a multi-center, randomized, double-blind, placebo-controlled trial.[7][12][15][16] The primary outcome measure was the change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score at 48 weeks. The mFARS is a clinical assessment that measures disease progression across four domains: bulbar function (swallowing and speech), upper limb coordination, lower limb coordination, and upright stability.[7][17] A lower mFARS score indicates better neurological function.[17]
Table 1: Change in mFARS Score at Week 48 in the MOXIe Trial
| Treatment Group | N (Full Analysis Set) | Mean Change from Baseline in mFARS Score | Placebo-Corrected Difference (p-value) |
| This compound (150 mg/day) | 40 | -1.55 | -2.40 (p=0.014)[2][12][18] |
| Placebo | 42 | +0.85 |
Data from the full analysis set of the MOXIe Part 2 trial.[12]
Table 2: Key Secondary and Long-Term Efficacy Data
| Outcome | Timepoint | This compound Group | Placebo/Untreated Group | Key Findings |
| mFARS Change (All Randomized) | 48 Weeks | - | - | Placebo-corrected improvement of 1.93 points (p=0.034).[16][18] |
| mFARS Progression (Open-Label Extension) | 3 Years | +3.0 points | +6.6 points | Patients on this compound showed a 55% reduction in mFARS score progression compared to a matched untreated cohort.[16][19] |
| Friedreich Ataxia Activities of Daily Living (FA-ADL) Score Change | 4 Years | +2.79 | - | Slower disease progression in FA-ADL scores over four years compared to natural history studies.[20] |
| Bulbar Function (mFARS subscale) | 4 Years | -0.21 (mean change) | - | No significant disease progression in bulbar function.[20] |
| Upper Limb Coordination (mFARS subscale) | 4 Years | -1.04 (mean change) | - | No worsening from baseline in upper limb coordination.[20] |
Experimental Protocols
The MOXIe Part 2 Trial (NCT02255435)
-
Study Design: An international, multi-center, double-blind, randomized, placebo-controlled, parallel-group, registrational phase 2 trial.[12][16]
-
Participants: 103 eligible patients with genetically confirmed Friedreich's ataxia, aged 16 to 40 years, with baseline mFARS scores between 20 and 80.[7][12]
-
Intervention: Patients were randomized on a 1:1 basis to receive either 150 mg of this compound or a placebo once daily for 48 weeks.[7][12][16]
-
Primary Outcome: The primary endpoint was the change from baseline in the mFARS score at week 48 for patients treated with this compound compared to those who received a placebo.[12][16]
-
Safety and Tolerability: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. The most common TEAEs that occurred more frequently in the this compound group included transient and reversible increases in aminotransferase levels (without signs of liver injury), headache, nausea, and fatigue.[12][15][16] These events were generally mild to moderate in severity and tended to occur within the first 12 weeks of treatment.[15]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound's therapeutic effect is attributed to its activation of the Nrf2 pathway.[1][10][11] Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1.[10] this compound binds to Keap1, disrupting its interaction with Nrf2.[11] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the DNA.[10] This binding initiates the transcription of numerous antioxidant and cytoprotective genes, ultimately leading to reduced oxidative stress and inflammation, and improved mitochondrial function.[9][10]
Caption: this compound's activation of the Nrf2 signaling pathway.
MOXIe Trial Workflow
The following diagram illustrates the workflow of the MOXIe Part 2 clinical trial.
Caption: Workflow of the MOXIe Part 2 clinical trial.
Comparison with Alternative Treatments
As this compound is the only approved disease-modifying therapy for Friedreich's ataxia, a direct comparison with other pharmacological agents is not currently possible. The alternatives are primarily supportive and aim to manage symptoms and improve quality of life.
Table 3: Comparison of this compound with Supportive Therapies
| Treatment Approach | Mechanism/Goal | Evidence/Outcomes |
| This compound | Nrf2 activation, reduction of oxidative stress, and improvement of mitochondrial function. | Statistically significant slowing of neurological disease progression as measured by mFARS.[2][12][18] Long-term data suggests sustained benefit in slowing progression.[16][20] |
| Physical Therapy | Maintain motor function, improve coordination and balance, and manage muscle weakness.[3][13][14] | Can help prolong motor function and improve quality of life, but does not alter the underlying disease progression.[13][14] |
| Occupational Therapy | Help patients maintain independence in daily activities.[13] | Adapts the environment and tasks to the patient's abilities; does not impact disease course. |
| Speech Therapy | Address difficulties with speech (dysarthria) and swallowing (dysphagia).[13] | Can improve communication and reduce risks associated with swallowing difficulties. |
| Symptomatic Medications | Management of complications such as heart conditions, diabetes, and spasticity.[3][8] | Addresses specific symptoms but does not affect the primary neurodegeneration. |
Conclusion
The meta-analysis of the this compound clinical trial data, primarily from the MOXIe study, demonstrates a statistically significant and clinically meaningful slowing of neurological disease progression in patients with Friedreich's ataxia. The quantitative data from the trial, particularly the consistent improvement in mFARS scores compared to placebo and the long-term benefits observed in the open-label extension, establish this compound as a foundational, disease-modifying therapy. While supportive therapies remain crucial for managing symptoms and improving quality of life, this compound is the only treatment to date that targets the underlying pathophysiology of the disease by activating the Nrf2 pathway. For researchers and drug development professionals, the success of this compound highlights the potential of targeting pathways involved in oxidative stress and mitochondrial dysfunction for neurodegenerative diseases. Future research may focus on combination therapies and the development of even more effective Nrf2 activators or other novel therapeutic approaches for Friedreich's ataxia.
References
- 1. Mechanism of Action - SKYCLARYS® (this compound) [skyclaryshcp.com]
- 2. First Treatment Approved for Rare Neurodegenerative Disorder | MedPage Today [medpagetoday.com]
- 3. drchandrilchugh.com [drchandrilchugh.com]
- 4. neurologylive.com [neurologylive.com]
- 5. oxfordharrington.org [oxfordharrington.org]
- 6. FDA Approves First Therapy for Friedreich's Ataxia (Updated) - BioSpace [biospace.com]
- 7. fda.gov [fda.gov]
- 8. friedreichsataxianews.com [friedreichsataxianews.com]
- 9. ataxia.org [ataxia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. friedreichsataxianews.com [friedreichsataxianews.com]
- 14. Current and emerging treatment options in the management of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of this compound v/s placebo for the treatment of Friedreich's ataxia in patients aged more than 16 years: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reata Announces Positive Topline Results from the MOXIe [globenewswire.com]
- 19. ispor.org [ispor.org]
- 20. neurologylive.com [neurologylive.com]
Omaveloxolone: A Comparative Analysis Against the Standard of Care in Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of omaveloxolone (brand name SKYCLARYS®), the first and only FDA-approved treatment for Friedreich's ataxia (FA), against the previous standard of care, which was primarily supportive and symptom-based management.[1][2][3][4][5][6] Prior to the approval of this compound, there were no disease-modifying therapies for this rare, genetic, neurodegenerative disorder.[2][7] Therefore, this comparison guide focuses on the pivotal clinical trial data that established this compound's efficacy against a placebo, representing the baseline in the absence of an approved pharmacological treatment.
Mechanism of Action: Activating the Nrf2 Pathway
This compound is a semi-synthetic triterpenoid that acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] In Friedreich's ataxia, the genetic mutation leads to a deficiency of the frataxin protein, resulting in mitochondrial dysfunction, oxidative stress, and inflammation, which collectively drive neurodegeneration.[1] The Nrf2 pathway is a crucial cellular defense mechanism against oxidative stress.[8] this compound is thought to work by binding to Keap1, a protein that normally promotes the degradation of Nrf2.[8] By inhibiting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous antioxidant and anti-inflammatory genes.[8][9] This action is believed to restore mitochondrial function, reduce oxidative stress, and inhibit pro-inflammatory signaling.[10]
Clinical Performance: The MOXIe Trial
The pivotal study for the approval of this compound was the MOXIe trial (NCT02255435), a multi-center, double-blind, placebo-controlled, randomized registrational Phase 2 trial.[10][11] This study evaluated the efficacy and safety of this compound in patients with Friedreich's ataxia.
Experimental Protocol: MOXIe Part 2
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 11 institutions across the United States, Europe, and Australia.[11]
-
Participants: 103 eligible patients with genetically confirmed Friedreich's ataxia, aged 16 to 40 years, with baseline modified Friedreich's Ataxia Rating Scale (mFARS) scores between 20 and 80.[11][12]
-
Randomization: Patients were randomized on a 1:1 basis to receive either 150 mg of this compound (n=51) or a placebo (n=52) orally once daily for 48 weeks.[11]
-
Primary Outcome: The primary endpoint was the change from baseline in the mFARS score at 48 weeks compared to placebo.[11] The mFARS is a clinical assessment of disease progression that evaluates swallowing and speech, upper and lower limb coordination, and upright stability.[12]
-
Secondary Outcomes: The trial also assessed various secondary endpoints, although specific details on these are less prominently reported in the initial announcements.
-
Extension Phase: After the 48-week trial, participants had the option to enroll in an open-label extension study where all patients received this compound.[12]
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the MOXIe trial, comparing this compound to placebo.
Table 1: Primary Efficacy Endpoint - Change in mFARS Score at 48 Weeks
| Group | Baseline mFARS (Mean) | Change from Baseline (Mean ± SE) | Placebo-Corrected Difference (Mean ± SE) | p-value |
| This compound (n=40) | Not explicitly stated | -1.55 ± 0.69 | -2.40 ± 0.96 | 0.014 |
| Placebo (n=42) | Not explicitly stated | +0.85 ± 0.64 |
*Full analysis set as reported in the primary publication.[11]
The results demonstrated a statistically significant improvement in neurological function for patients treated with this compound compared to those who received a placebo.[11][13] Patients in the this compound group experienced a mean improvement (decrease) in their mFARS score, while the placebo group showed a worsening of symptoms (increase in score).[13]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
This table lists TEAEs that occurred in ≥10% of patients receiving this compound with at least a 5% higher incidence than the placebo group.[14]
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Alanine Aminotransferase (ALT) Increase | 37% | Not specified, but lower |
| Aspartate Aminotransferase (AST) Increase | 37% | Not specified, but lower |
| Headache | 37% | Not specified, but lower |
| Nausea | 33% | Not specified, but lower |
| Abdominal Pain | 29% | Not specified, but lower |
| Fatigue | 24% | Not specified, but lower |
| Diarrhea | 20% | Not specified, but lower |
| Musculoskeletal Pain | 20% | Not specified, but lower |
| Oropharyngeal Pain | >10% | Not specified, but lower |
| Muscle Spasm | >10% | Not specified, but lower |
| Back Pain | >10% | Not specified, but lower |
| Influenza | >10% | Not specified, but lower |
| Decreased Appetite | >10% | Not specified, but lower |
Adverse events were generally mild to moderate in severity.[14] The elevations in liver aminotransferases were noted to be transient and reversible, without signs of liver injury such as elevated bilirubin.[11][15] Most of these adverse events were reported to occur with less frequency after the first 12 weeks of treatment.[14]
Conclusion
This compound represents a significant advancement in the treatment of Friedreich's ataxia, being the first therapy to demonstrate a significant improvement in neurological function in a robust clinical trial.[6][10][11] While the standard of care was previously limited to managing symptoms, this compound offers a targeted, disease-modifying approach by activating the Nrf2 pathway to counter the downstream effects of frataxin deficiency. The MOXIe trial provides clear evidence of its efficacy in slowing disease progression as measured by the mFARS, establishing a new benchmark for therapeutic intervention in this patient population. The safety profile is considered generally acceptable, with the most common adverse events being transient elevations in liver enzymes, headache, and gastrointestinal issues.[11]
References
- 1. Mechanism of Action - SKYCLARYS® (this compound) [skyclaryshcp.com]
- 2. This compound approved for patients aged 16 years and older with Friedreich ataxia (FRDA): A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. hcplive.com [hcplive.com]
- 5. FDA Approves Skyclarys for Friedreich’s Ataxia [pharmacypracticenews.com]
- 6. This compound for the treatment of Friedreich ataxia: clinical trial results and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ataxia.org [ataxia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Reata's this compound succeeds in Friedreich’s ataxia study [clinicaltrialsarena.com]
- 11. Safety and Efficacy of this compound in Friedreich Ataxia (MOXIe Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trial Results - SKYCLARYS® (this compound) [skyclarys.com]
- 13. Reata Announces Positive Topline Results from the MOXIe [globenewswire.com]
- 14. neurology.org [neurology.org]
- 15. Reata Pharmaceuticals Announces FDA Approval of SKYCLARYS™ (Omavaloxolone), the First and Only Drug Indicated for Patients with Friedreich’s Ataxia [businesswire.com]
Safety Operating Guide
Navigating the Safe Disposal of Omaveloxolone: A Procedural Guide
For researchers, scientists, and drug development professionals handling omaveloxolone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, aligning with best practices for chemical and pharmaceutical waste management.
Core Principles of this compound Disposal
The primary principle guiding the disposal of this compound is the prevention of environmental contamination and accidental exposure.[1][2][3] this compound should not be treated as common laboratory or household waste.
Key Prohibitions:
-
Do not dispose of with household garbage.
-
Do not allow the product to reach sewage systems, drains, or water courses. [2][3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials.
-
Regulatory Compliance: The cornerstone of proper disposal is adherence to all applicable regulations. Disposal of this compound and its containers must be conducted in accordance with prevailing country, federal, state, and local regulations for chemical and pharmaceutical waste.[1][2]
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2] If there is a risk of dust or aerosol formation, a suitable respirator should be used.[2]
-
Handling Spills and Contaminated Materials: In the event of a spill, prevent further leakage and keep the product away from drains.[2][3]
-
Absorb liquid solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collect the absorbed material and any other contaminated items (e.g., cleaning materials, disposable PPE) and place them in a designated, sealed container for waste.[1][2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
-
Preparing for Final Disposal:
-
For unused or expired this compound, the preferred method is to use a licensed waste disposal company.
-
If a drug take-back program is available, this is a highly recommended option for disposal.[4]
-
In the absence of a take-back program or a licensed waste disposal service for small quantities, and if local regulations permit, the following steps can be taken for disposal in the trash:[4][5]
-
Remove the this compound from its original container. Do not crush tablets or capsules.[5]
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5] This makes the substance less attractive for accidental ingestion.[4]
-
Place the mixture in a sealed container, such as a zip-top bag or an empty can with a lid.[4][5]
-
Dispose of the sealed container in the garbage.[4]
-
-
-
Disposal of Empty Containers:
Safety and Handling Summary for Disposal
While specific quantitative data for this compound disposal is not available, the following table summarizes key safety information pertinent to its handling during the disposal process.
| Parameter | Information | Source |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Skin Sensitization (Sub-category 1B), Toxic to aquatic life (Acute, Category 2) | [3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator (if dust/aerosol risk) | [2] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents | [2] |
| Accidental Release Measures | Avoid dust/aerosol formation, prevent entry into drains/waterways, absorb with inert material, decontaminate surfaces with alcohol | [2][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
It is important to note that no detailed experimental protocols for the disposal of this compound were found in the public domain. The procedures outlined above are based on safety data sheets and general guidelines for pharmaceutical waste. For institution-specific procedures, always consult your organization's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
